USP7-797
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C27H28ClN3O3S |
|---|---|
分子量 |
510.0 g/mol |
IUPAC名 |
3-[[7-[5-chloro-3-methyl-2-(morpholin-2-ylmethyl)phenyl]thieno[3,2-b]pyridin-2-yl]methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C27H28ClN3O3S/c1-14-8-15(28)9-20(19(14)10-16-12-29-6-7-34-16)18-4-5-30-21-11-17(35-24(18)21)13-31-25(32)22-23(26(31)33)27(22,2)3/h4-5,8-9,11,16,22-23,29H,6-7,10,12-13H2,1-3H3 |
InChIキー |
DUAGQCVAGBJSHT-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of USP7-797 in p53 Wild-Type Cells
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth examination of the mechanism of action of USP7-797, a selective inhibitor of Ubiquitin-specific protease 7 (USP7), in cancer cells with wild-type p53. It details the molecular pathways, presents quantitative data, and offers comprehensive experimental protocols for the study of USP7 inhibitors.
Introduction: The USP7-MDM2-p53 Regulatory Axis
The tumor suppressor protein p53 is a crucial transcription factor that responds to cellular stress, such as DNA damage, by initiating cellular processes like cell cycle arrest, senescence, and apoptosis to prevent oncogenic transformation.[1] The stability and activity of p53 are tightly controlled, primarily through a negative feedback loop with its main E3 ubiquitin ligase, MDM2 (Mouse double minute 2 homolog).[1] In normal, unstressed cells, MDM2 ubiquitinates p53, targeting it for proteasomal degradation and thereby maintaining low p53 levels.[1]
Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB), is a critical regulator of this pathway.[2] USP7 can deubiquitinate and stabilize both p53 and its negative regulator, MDM2.[3][4] However, the binding affinity of USP7 for MDM2 is significantly higher.[5][6] Consequently, the primary role of USP7 in unstressed cells is the stabilization of MDM2, which leads to the suppression of p53.[2][5] Due to its role in suppressing p53-mediated tumor surveillance, USP7 is often overexpressed in various cancers, making it a compelling therapeutic target.[3][7]
Inhibition of USP7 is a promising therapeutic strategy, particularly in cancers that retain wild-type p53.[8][9] By blocking USP7's deubiquitinating activity, inhibitors are designed to destabilize MDM2, leading to the accumulation and activation of p53, which can then exert its tumor-suppressive functions.[2][10]
This compound: A Potent and Selective USP7 Inhibitor
This compound is an orally available and selective small-molecule inhibitor of USP7.[11] Its primary mechanism of action is the direct inhibition of the deubiquitinase activity of USP7. This leads to the destabilization of MDM2, subsequent stabilization and activation of p53, and ultimately, cell cycle arrest and apoptosis in cancer cells.[11]
Data Presentation: In Vitro Activity of this compound
The potency of this compound has been characterized through various biochemical and cell-based assays.
| Compound | Assay Type | Measurement | Value | Reference |
| This compound | Biochemical | IC50 | 0.5 nmol/L | [11] |
| Cell Line (p53 Status) | Assay Type | Measurement | Value | Reference |
| M07e (WT) | Cell Viability | CC50 | 0.2 µM | [11] |
| OCI-AML5 (WT) | Cell Viability | CC50 | 0.2 µM | [11] |
| MOLM13 (WT) | Cell Viability | CC50 | 0.4 µM | [11] |
| MM.1S (WT) | Cell Viability | CC50 | 0.1 µM | [11] |
| SH-SY5Y (WT) | Cell Viability | CC50 | 1.9 µM | [11] |
| CHP-134 (WT) | Cell Viability | CC50 | 0.6 µM | [11] |
| NB-1 (WT) | Cell Viability | CC50 | 0.5 µM | [11] |
| H526 (Mutant) | Cell Viability | CC50 | 0.5 µM | [11] |
| LA-N-2 (Mutant) | Cell Viability | CC50 | 0.2 µM | [11] |
| SK-N-DZ (Mutant) | Cell Viability | CC50 | 0.2 µM | [11] |
Core Mechanism of Action in p53 Wild-Type Cells
The inhibition of USP7 by this compound in p53 wild-type cells initiates a cascade of events that culminates in anti-tumor activity.
-
Inhibition of USP7 Deubiquitinase Activity : this compound binds to USP7, blocking its ability to remove ubiquitin chains from its substrates.[10]
-
MDM2 Destabilization : As USP7 preferentially deubiquitinates MDM2, its inhibition leads to increased MDM2 auto-ubiquitination and subsequent degradation by the proteasome.[5][7]
-
p53 Stabilization and Accumulation : The degradation of MDM2 liberates p53 from its primary negative regulator.[10] This prevents p53 from being ubiquitinated and degraded, leading to its accumulation within the cell.[7]
-
Activation of p53-Dependent Pathways : The accumulated p53 translocates to the nucleus and functions as a transcription factor.[10] It activates the expression of target genes involved in cell cycle arrest (e.g., CDKN1A or p21) and apoptosis (e.g., PUMA and BAX), leading to the suppression of cancer cell growth.[10][12]
This sequence of events highlights a clear, p53-dependent mechanism for the anti-cancer activity of selective USP7 inhibitors in cells with wild-type TP53.[12][13]
Mandatory Visualization: Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STIP is a critical nuclear scaffolding protein linking USP7 to p53-Mdm2 pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to USP7-797: A Potent and Selective Inhibitor of the Ubiquitin-Proteasome System
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein homeostasis, and its dysregulation is a hallmark of numerous diseases, including cancer. Ubiquitin-Specific Protease 7 (USP7) has emerged as a key deubiquitinating enzyme (DUB) that regulates the stability of a multitude of proteins involved in tumorigenesis and immune responses.[1][2][3] Its role in stabilizing the E3 ligase MDM2, a primary negative regulator of the p53 tumor suppressor, makes it a compelling target for cancer therapy.[1][4][5] This technical guide provides an in-depth analysis of USP7-797, a novel, potent, and selective small-molecule inhibitor of USP7. We detail its mechanism of action, summarize its biochemical and cellular potency, illustrate its impact on core signaling pathways, and provide comprehensive experimental protocols for its evaluation.
The Ubiquitin-Proteasome System and the Role of USP7
The UPS is a highly regulated, multi-step enzymatic cascade that controls protein degradation.[6] Proteins are marked for destruction by the 26S proteasome through covalent attachment of a polyubiquitin (B1169507) chain. This process is counter-regulated by deubiquitinating enzymes (DUBs), which remove ubiquitin chains, thereby rescuing substrate proteins from degradation.[6][7]
USP7, also known as Herpesvirus-Associated Ubiquitin-Specific Protease (HAUSP), is a cysteine protease that plays a crucial role in this process.[8][9] It modulates the levels of numerous proteins critical for cell cycle control, DNA damage repair, epigenetic regulation, and immune response.[3][9][10] Overexpression of USP7 is observed in many cancers and is often correlated with tumor progression and poor prognosis.[1][3]
A key function of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[4][11] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes p53 degradation, thereby suppressing its tumor-suppressive functions.[4][9]
This compound: A Selective and Orally Bioavailable Inhibitor
This compound is a potent, selective, and orally bioavailable small-molecule inhibitor of USP7.[1][12] It belongs to a thienopyridine derivative chemical class and binds to an allosteric pocket on USP7, distinct from the catalytic site, thereby sterically hindering ubiquitin binding.[13][14] This non-covalent binding mechanism leads to the effective inhibition of USP7's deubiquitinase activity.[11]
Quantitative Potency and Selectivity
This compound demonstrates sub-nanomolar potency in biochemical assays and low nanomolar activity in cellular contexts.[1][12] Its efficacy has been evaluated across a range of cancer cell lines, showing activity in both p53 wild-type and a subset of p53-mutant lines.[11][12]
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 Value | Reference |
|---|
| Enzymatic Inhibition | USP7 | 0.5 nM |[12] |
Table 2: Cellular Activity of this compound in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | Assay Endpoint | CC50 / EC50 Value | Reference |
|---|---|---|---|---|
| RKO | Colon Carcinoma | p53 Activity (Luciferase) | 25 nM (EC50) | [12] |
| M07e | Megakaryocytic Leukemia | Cytotoxicity | 0.2 µM (CC50) | [12] |
| OCI-AML5 | Acute Myeloid Leukemia | Cytotoxicity | 0.2 µM (CC50) | [12] |
| MOLM13 | Acute Myeloid Leukemia | Cytotoxicity | 0.4 µM (CC50) | [12] |
| MM.1S | Multiple Myeloma | Cytotoxicity | 0.1 µM (CC50) | [12] |
| SH-SY5Y | Neuroblastoma | Cytotoxicity | 1.9 µM (CC50) | [12] |
| CHP-134 | Neuroblastoma | Cytotoxicity | 0.6 µM (CC50) | [12] |
| NB-1 | Neuroblastoma | Cytotoxicity | 0.5 µM (CC50) |[12] |
Table 3: Cellular Activity of this compound in p53-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Assay Endpoint | CC50 Value | Reference |
|---|---|---|---|---|
| NCI-H526 | Small Cell Lung Cancer | Cytotoxicity | 0.5 µM | [12] |
| LA-N-2 | Neuroblastoma | Cytotoxicity | 0.2 µM | [12] |
| SK-N-DZ | Neuroblastoma | Cytotoxicity | 0.2 µM |[12] |
Core Signaling Pathway: The USP7-MDM2-p53 Axis
The primary mechanism by which USP7 inhibitors exert anti-tumor effects in p53 wild-type cancers is through the reactivation of the p53 pathway.[5][15] USP7 inhibition by this compound leads to the destabilization and subsequent degradation of MDM2.[9][12] The reduction in MDM2 levels allows for the accumulation and stabilization of p53, which can then transcriptionally activate its downstream targets, such as p21, leading to cell cycle arrest and apoptosis.[12][15]
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of USP7-797 in Modulating the MDM2-p53 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme, is a critical regulator of cellular protein stability and has emerged as a significant target in oncology. Its role in modulating the MDM2-p53 tumor suppressor pathway is of particular interest. Overexpression of USP7 is linked to the progression of various cancers, primarily through the stabilization of MDM2, an E3 ubiquitin ligase that targets the p53 tumor suppressor for degradation.[1] This technical guide provides an in-depth analysis of USP7-797, a potent and selective inhibitor of USP7, and its downstream effects on the MDM2-p53 signaling cascade. We will delve into the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated molecular interactions and workflows.
Introduction: The USP7-MDM2-p53 Axis
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. The activity and stability of p53 are tightly regulated by the Murine Double Minute 2 (MDM2) protein, which acts as its primary E3 ubiquitin ligase, targeting it for proteasomal degradation.[2][3] This interaction forms a negative feedback loop, as p53 transcriptionally activates the MDM2 gene.[2]
USP7 (also known as Herpesvirus-associated Ubiquitin-Specific Protease or HAUSP) is a deubiquitinase that removes ubiquitin moieties from substrate proteins, thereby rescuing them from degradation.[4] USP7 can deubiquitinate and stabilize both p53 and MDM2.[5][6] However, it exhibits a stronger affinity for MDM2.[6] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, thus attenuating its tumor-suppressive functions.[1][7] In many cancers, USP7 is overexpressed, leading to diminished p53 activity and contributing to tumorigenesis.[1][3] Therefore, inhibiting USP7 presents a promising therapeutic strategy to reactivate p53 in cancer cells.[3][8]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for USP7.[1] It binds to an allosteric pocket on the USP7 enzyme, distinct from the catalytic site, and acts as a reversible, non-covalent inhibitor.[9][10] This binding impedes the interaction between USP7 and ubiquitin, preventing the deubiquitination of its substrates.[11] The inhibition of USP7 by compounds like this compound leads to the destabilization and subsequent degradation of MDM2.[7][12] This reduction in MDM2 levels allows for the accumulation and activation of p53, triggering downstream anti-proliferative effects such as cell cycle arrest and apoptosis.[12][13]
Quantitative Data on USP7 Inhibitors
The following table summarizes key quantitative data for USP7 inhibitors, including compounds with mechanisms of action similar to this compound. This data is crucial for comparing the potency and efficacy of these inhibitors in various experimental settings.
| Inhibitor | Parameter | Value | Assay Type | Cell Line/System | Reference |
| This compound | Potency | Sub-nanomolar | Biochemical Assay | N/A | [1] |
| FX1-5303 | IC50 | 0.29 nM | Biochemical Activity Assay | Recombinant human USP7 | [7] |
| EC50 (p53 accumulation) | 5.6 nM | Cellular Assay | MM.1S | [7] | |
| IC50 (Cell Viability) | 15 nM | Cellular Assay | MM.1S | [7] | |
| Usp7-IN-8 | IC50 | 1.4 µM | Ub-Rho110 Enzymatic Assay | Recombinant human USP7 | [14] |
| HBX 41,108 | IC50 | Submicromolar | Deubiquitinating Activity Assay | Recombinant human USP7 | [15] |
| P5091 | IC50 | ~2.0 - 19.7 µM | Cell Viability Assay | LNCaP, PC-3, 22Rv1 | [16] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of USP7 inhibitors. Below are protocols for key experiments used to characterize the effects of this compound on the MDM2-p53 pathway.
In Vitro Deubiquitination Assay
This assay directly measures the enzymatic activity of USP7 and its inhibition by compounds like this compound.
-
Materials :
-
Procedure :
-
Inhibitor Preparation : Prepare a serial dilution of the USP7 inhibitor in DMSO.
-
Enzyme and Inhibitor Pre-incubation : Add USP7 enzyme to the wells of a 384-well plate. Add the diluted inhibitor or DMSO (vehicle control) to the wells. The final DMSO concentration should be kept low (<0.5%).[14] Incubate at room temperature for 30 minutes to allow inhibitor binding.[14]
-
Reaction Initiation : Add the fluorogenic substrate to all wells to start the enzymatic reaction.[14]
-
Signal Measurement : Immediately measure the fluorescence intensity kinetically for 30-60 minutes.[14][17]
-
Data Analysis : Calculate the reaction rate for each well. Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[14]
-
Cell Viability Assay
This assay determines the effect of USP7 inhibition on cell proliferation and viability.
-
Materials :
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.[14]
-
Compound Treatment : Prepare serial dilutions of the USP7 inhibitor in the culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control.[18]
-
Incubation : Incubate the cells for a specified period (e.g., 72 hours).[14]
-
Viability Measurement : Add the cell viability reagent to each well according to the manufacturer's instructions and incubate until a color change is apparent.[14] Measure the absorbance or fluorescence.[18]
-
Data Analysis : Subtract the background absorbance/fluorescence. Normalize the values of treated wells to the vehicle control wells (100% viability). Plot the percent viability against the logarithm of the inhibitor concentration to determine the IC50 value.[18]
-
Immunoprecipitation and Western Blotting for Protein Interaction and Stability
This protocol is used to assess the interaction between proteins (e.g., MDM2 and p53) and the effect of USP7 inhibition on protein stability.
-
Materials :
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer)[14]
-
Primary antibodies (e.g., anti-MDM2, anti-p53, anti-ubiquitin, anti-Actin)[14][19]
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure :
-
Cell Lysis : Lyse the treated and untreated cells and quantify the protein concentration.[19]
-
Immunoprecipitation (for interaction) :
-
Incubate the cell lysate with a primary antibody against one of the proteins of interest (e.g., anti-MDM2) overnight at 4°C.[17]
-
Add protein A/G agarose beads to pull down the antibody-protein complex.[17]
-
Wash the beads to remove non-specific binding.[17]
-
Elute the immunoprecipitated proteins by boiling in sample buffer.[17]
-
-
Western Blotting :
-
Separate the proteins from the cell lysates (for stability) or the immunoprecipitated samples (for interaction) by SDS-PAGE.[14]
-
Transfer the separated proteins to a PVDF membrane.[14]
-
Block the membrane and incubate with the appropriate primary antibodies.[14]
-
Wash and incubate with HRP-conjugated secondary antibodies.[14]
-
Detect the protein bands using an ECL reagent and an imaging system.[14]
-
-
Analysis : Analyze the band intensities to determine changes in protein levels (for stability) or co-precipitated proteins (for interaction).[14]
-
Visualizing the Impact of this compound
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the core signaling pathway, the mechanism of this compound action, and a typical experimental workflow.
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 3. patrinum.ch [patrinum.ch]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Molecular recognition of p53 and MDM2 by USP7/HAUSP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Whitepaper: Discovery and Initial Characterization of USP7-797
Audience: Researchers, scientists, and drug development professionals.
Core Topic: A comprehensive technical overview of the discovery, mechanism of action, and initial characterization of the selective USP7 inhibitor, USP7-797.
Executive Summary
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis, including the MDM2-p53 tumor suppressor axis.[1][2] This document details the discovery and initial characterization of this compound, a potent, selective, and orally bioavailable allosteric inhibitor of USP7.[3][4] this compound, a novel thienopyridine derivative, demonstrates sub-nanomolar potency in biochemical assays and effectively induces apoptosis and cell cycle arrest in various cancer cell lines.[2][3] Its mechanism of action involves the inhibition of USP7, leading to the destabilization of MDM2 and subsequent stabilization and activation of p53.[3] This whitepaper provides a detailed summary of its biochemical activity, cellular effects, relevant signaling pathways, and the experimental protocols used for its characterization.
Introduction: USP7 as a Therapeutic Target
The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein degradation and homeostasis.[5] Deubiquitinating enzymes (DUBs) counteract the ubiquitination process, rescuing proteins from degradation.[5] USP7 (also known as Herpesvirus-associated ubiquitin-specific protease or HAUSP) is a key DUB that regulates the stability of numerous proteins involved in critical cellular processes like DNA damage response, epigenetic regulation, and immune response.[5][6]
Notably, USP7 is a pivotal regulator of the MDM2-p53 pathway.[2] Under normal conditions, USP7 stabilizes the E3 ubiquitin ligase MDM2 by removing its ubiquitin tags.[7] MDM2, in turn, ubiquitinates the tumor suppressor p53, targeting it for proteasomal degradation.[8] In many cancers, USP7 is overexpressed, leading to increased MDM2 stability, subsequent p53 degradation, and uncontrolled cell proliferation.[4][6] Therefore, inhibiting USP7 presents an attractive therapeutic strategy to restore p53 function and trigger tumor cell death.
Discovery of this compound
This compound was identified as part of a new series of thienopyridine derivatives developed as allosteric inhibitors of USP7.[2] Unlike inhibitors that target the highly conserved catalytic site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that renders it inactive.[1][9] This approach often leads to higher selectivity against other DUBs.[9] this compound emerged as a lead compound from this series, demonstrating a potent and well-balanced profile of biochemical activity, cellular potency, and favorable pharmacokinetic properties.[2][4]
Biochemical and Cellular Characterization
Quantitative Data Presentation
This compound exhibits high potency against the USP7 enzyme and demonstrates significant cytotoxic effects across a range of cancer cell lines, including those with wild-type and mutant p53.
Table 1: Biochemical Potency of this compound
| Parameter | Value (nmol/L) | Assay Type |
| IC₅₀ | 0.5 | Enzymatic Assay |
Data sourced from MedchemExpress.[3]
Table 2: Cellular Cytotoxicity (CC₅₀) of this compound
| Cell Line | p53 Status | CC₅₀ (µM) | Cancer Type |
| Hematological Tumors | |||
| M07e | Wild-Type | 0.2 | Megakaryoblastic Leukemia |
| OCI-AML5 | Wild-Type | 0.2 | Acute Myeloid Leukemia |
| MOLM13 | Wild-Type | 0.4 | Acute Myeloid Leukemia |
| MM.1S | Wild-Type | 0.1 | Multiple Myeloma |
| Neuroblastoma | |||
| SH-SY5Y | Wild-Type | 1.9 | Neuroblastoma |
| CHP-134 | Wild-Type | 0.6 | Neuroblastoma |
| NB-1 | Wild-Type | 0.5 | Neuroblastoma |
| p53-Mutant Cancers | |||
| H526 | Mutant | 0.5 | Small Cell Lung Cancer |
| LA-N-2 | Mutant | 0.2 | Neuroblastoma |
| SK-N-DZ | Mutant | 0.2 | Neuroblastoma |
Data sourced from MedchemExpress.[3]
Mechanism of Action
This compound functions by selectively inhibiting the deubiquitinase activity of USP7. This inhibition disrupts the USP7-MDM2 interaction, leading to the auto-ubiquitination and subsequent degradation of MDM2. The reduction in MDM2 levels allows for the accumulation and stabilization of the p53 tumor suppressor protein.[3] Activated p53 then transcriptionally upregulates its target genes, such as p21, resulting in cell cycle arrest and apoptosis.[10]
Visualization of Pathways and Workflows
Signaling Pathways
References
- 1. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Discovery and characterization of highly potent and selective allosteric USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. USP7 V517F mutation as a mechanism of inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
USP7-797: A Technical Guide to a Potent and Selective Chemical Probe for USP7 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of a multitude of proteins.[1] By removing ubiquitin tags from its substrates, USP7 rescues them from proteasomal degradation, thereby influencing a wide array of cellular processes. These include DNA damage repair, cell cycle control, epigenetic regulation, and immune response.[2][3] Notably, USP7 is a key regulator of the p53 tumor suppressor pathway through its stabilization of MDM2, the primary E3 ubiquitin ligase for p53.[3][4] Overexpression of USP7 is frequently observed in various cancers, where it often correlates with tumor progression and poor prognosis, making it a compelling therapeutic target.[3][5]
USP7-797 is a potent, selective, and orally bioavailable small molecule inhibitor of USP7.[3][6] It serves as a valuable chemical probe for elucidating the complex biology of USP7 and for validating its therapeutic potential in preclinical models. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound is a reversible, non-covalent allosteric inhibitor.[1][7] It binds to a pocket in the USP7 catalytic domain, in proximity to the catalytic cleft but distinct from the active site cysteine (Cys223).[7] This binding sterically hinders the interaction between USP7 and its ubiquitin substrates, preventing the deubiquitination process.[7][8]
The primary and most studied consequence of USP7 inhibition is the disruption of the MDM2-p53 axis.[4][9]
-
USP7 normally deubiquitinates and stabilizes MDM2.[3]
-
MDM2, an E3 ligase, ubiquitinates the tumor suppressor p53, targeting it for degradation.[4]
-
By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2.[9]
-
The reduction in MDM2 levels results in the accumulation and activation of p53.[6][9]
-
Activated p53 then transcriptionally upregulates its target genes, such as p21 (CDKN1A), leading to cell cycle arrest and apoptosis.[9]
Beyond the p53 pathway, USP7 inhibition with probes like this compound has been shown to affect other cancer-relevant substrates, including the oncogenic protein MYCN, and proteins involved in epigenetic regulation like DNMT1 and UHRF1.[9] This suggests that the antitumor effects of this compound can be mediated through both p53-dependent and p53-independent mechanisms.[9][10]
Caption: USP7-p53 signaling pathway and the inhibitory action of this compound.
Data Presentation
Table 1: Biochemical Potency of this compound
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Enzymatic Assay | USP7 | 0.5 nM | [6] |
Table 2: Cellular Cytotoxicity (CC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | CC50 (µM) | Reference |
| Hematological Malignancies | ||||
| M07e | Acute Megakaryoblastic Leukemia | Wild-Type | 0.2 | [6] |
| OCI-AML5 | Acute Myeloid Leukemia | Wild-Type | 0.2 | [6] |
| MOLM13 | Acute Myeloid Leukemia | Wild-Type | 0.4 | [6] |
| MM.1S | Multiple Myeloma | Wild-Type | 0.1 | [6] |
| Neuroblastoma | ||||
| SH-SY5Y | Neuroblastoma | Wild-Type | 1.9 | [6] |
| CHP-134 | Neuroblastoma | Wild-Type | 0.6 | [6] |
| NB-1 | Neuroblastoma | Wild-Type | 0.5 | [6] |
| LA-N-2 | Neuroblastoma | Mutant | 0.2 | [6] |
| SK-N-DZ | Neuroblastoma | Mutant | 0.2 | [6] |
| Other Solid Tumors | ||||
| H526 | Small-Cell Lung Cancer | Mutant | 0.5 | [6] |
Experimental Protocols
Protocol 1: USP7 Biochemical Activity Assay
This protocol measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant USP7.
Materials:
-
Recombinant human USP7 protein
-
Ubiquitin-Rhodamine110 substrate (Ub-Rho110)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound compound
-
DMSO (for compound dilution)
-
384-well, black, low-volume plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤ 1%.
-
Enzyme Incubation: Add 5 µL of diluted this compound or vehicle control (Assay Buffer with DMSO) to the wells of the 384-well plate.
-
Add 5 µL of recombinant USP7 (e.g., at a final concentration of 100-200 pM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of Ub-Rho110 substrate (e.g., at a final concentration of 50 nM) to each well to start the reaction.
-
Data Acquisition: Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm). Read every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Viability Assay
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well, clear, flat-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)
-
Luminometer or absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere and grow overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with equivalent DMSO concentration).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence values of treated wells to the vehicle control wells (set as 100% viability). Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the CC50/IC50 value.
Caption: Experimental workflow for in vitro analysis of this compound.
Protocol 3: Western Blotting for Target Engagement
This protocol is used to detect changes in the protein levels of USP7 substrates and downstream effectors following treatment with this compound.
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 4-24 hours). Collect and wash cells with cold PBS, then lyse in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet debris and collect the supernatant. Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in Blocking Buffer for 1 hour at room temperature. Incubate the membrane with primary antibody (e.g., anti-p53) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin) to compare protein levels across different treatment conditions. An increase in p53 and p21 and a decrease in MDM2 are expected.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. USP7 V517F mutation as a mechanism of inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Targets of USP7-797 Beyond the p53 Pathway: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This guide delves into the cellular targets of the selective USP7 inhibitor, USP7-797, with a specific focus on pathways independent of the canonical p53-MDM2 axis. While direct, comprehensive proteomic data for this compound is emerging, this document synthesizes the current understanding of USP7's broad substrate scope and the effects of its inhibition, drawing from studies on USP7 itself and other highly selective inhibitors.
Experimental and Logical Workflows
To elucidate the cellular targets of a specific inhibitor like this compound, a multi-pronged approach is typically employed. The following diagrams illustrate the conceptual and experimental workflows for target identification and validation.
Caption: A general experimental workflow for identifying and validating the cellular targets of a small molecule inhibitor.
Cellular Targets of USP7 Inhibition Beyond the p53 Pathway
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinase with a broad range of substrates involved in critical cellular processes. Inhibition of USP7, therefore, has pleiotropic effects that extend beyond the well-documented p53-MDM2 pathway. The following table summarizes key non-p53 pathway targets of USP7, with quantitative data derived from studies on USP7 inhibition or depletion. It is important to note that while this compound is a potent and selective inhibitor, the quantitative data presented here are from studies that may have used other USP7 inhibitors or genetic knockdown, as direct proteomic studies on this compound are not yet widely available in the public domain.
| Target Protein | Cellular Pathway | Effect of USP7 Inhibition | Quantitative Change | Reference Cell Line/System |
| FOXM1 | Cell Cycle Progression, Oncogenesis | Destabilization and degradation | Decreased protein half-life from >6h to ~3h with USP7 degrader PU7-1.[1] | CAL33 (Head and Neck Squamous Cell Carcinoma) |
| N-Myc | Oncogenesis | Destabilization and degradation | Not specified. | Neuroblastoma cells |
| PTEN | Tumor Suppression, PI3K-AKT Signaling | Nuclear relocalization and reactivation | Restoration of endogenous ubiquitination levels with P5091 treatment.[2] | Chronic Lymphocytic Leukemia (CLL) cells |
| MDC1 | DNA Damage Response | Destabilization and impaired recruitment to DNA lesions | USP7 depletion impaired engagement of the MRN-MDC1 complex.[3][4] | Cervical cancer cells |
| Rad18 | DNA Damage Tolerance | Destabilization | Loss of USP7 compromises UV-induced PCNA mono-ubiquitylation.[5] | Human cell lines |
| XPC | Nucleotide Excision Repair | Increased ubiquitination and degradation | USP7 deficiency leads to rapid ubiquitin-mediated XPC degradation upon UV irradiation. | Human cell lines |
| MyD88 | Innate Immune Signaling | Destabilization and attenuated immune response | USP7 inactivation leads to attenuated innate immune responses.[6] | Mouse model |
| DNMT1 | Epigenetic Regulation (DNA Methylation) | Destabilization | Not specified. | |
| PHF8 | Epigenetic Regulation (Histone Demethylation) | Destabilization | Not specified. | Breast cancer cells[7] |
| WDR5 | Epigenetic Regulation (Histone Methylation) | Destabilization | USP7 inhibition greatly reduces protein levels.[8][9] | ABC-DLBCL cells |
| MLL2 | Epigenetic Regulation (Histone Methylation) | Destabilization | USP7 inhibition greatly reduces protein levels.[8][9] | ABC-DLBCL cells |
| Ajuba | Cell-Cell Adhesion | Destabilization | Substantially reduced protein levels in response to USP7 knockdown and sensitivity to FT671.[10] | Colorectal cancer cells |
| PLK1 | Mitotic Regulation | Destabilization | Not specified. | |
| DICER | miRNA Processing, DNA Damage Response | Reduced nuclear protein level | USP7 down-regulates its protein level in the nucleus.[11] | Human cell lines |
Signaling Pathways Targeted by this compound Beyond p53
The diverse substrate profile of USP7 means that its inhibition by this compound can modulate multiple signaling pathways critical for cancer cell survival and proliferation.
DNA Damage Response (DDR)
USP7 plays a crucial role in maintaining genomic stability by regulating key proteins in the DNA damage response.[12] Its inhibition can therefore sensitize cancer cells to DNA-damaging agents.
Caption: Inhibition of USP7 leads to the degradation of key DDR proteins.
Regulation of the Oncogenic Transcription Factor FOXM1
Forkhead Box M1 (FOXM1) is a key driver of cell cycle progression and is frequently overexpressed in cancer. USP7 has been identified as a critical regulator of FOXM1 stability.
Caption: USP7 inhibition promotes the degradation of the oncoprotein FOXM1.
Modulation of the Immune Response
USP7 is emerging as a key regulator of immune cell function. Its inhibition can reprogram the tumor microenvironment from an immunosuppressive to an immunostimulatory state.[13][14]
Caption: USP7 inhibition can enhance antitumor immunity by modulating key signaling pathways in immune cells.
Epigenetic Regulation
USP7 stabilizes several key epigenetic modifiers, thereby influencing chromatin structure and gene expression. Its inhibition can lead to widespread changes in the epigenetic landscape.
Caption: Inhibition of USP7 leads to the degradation of key epigenetic regulators.
Experimental Protocols
Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
This protocol describes the general steps for identifying interaction partners of USP7 that are affected by inhibitor treatment.
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at a predetermined effective concentration or with a vehicle control (e.g., DMSO) for a specified duration.
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-USP7 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
4. Washing and Elution:
-
Pellet the beads and wash them 3-5 times with cold lysis buffer.
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or by boiling in SDS-PAGE sample buffer).
5. Sample Preparation for Mass Spectrometry:
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
6. LC-MS/MS Analysis:
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins using a suitable software package (e.g., MaxQuant). Compare the protein abundance between the this compound-treated and vehicle-treated samples to identify proteins with altered interactions with USP7.
Immunoprecipitation-Western Blot (IP-WB) for Target Validation
This protocol is for validating the interaction between USP7 and a putative substrate and assessing the effect of this compound on its ubiquitination status.[15][16][17]
1. Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from the AP-MS protocol. For ubiquitination assays, include a proteasome inhibitor (e.g., MG132) in the treatment to allow for the accumulation of ubiquitinated proteins.
2. Immunoprecipitation:
-
Follow step 3 from the AP-MS protocol, using an antibody against the protein of interest.
3. Washing and Elution:
-
Follow step 4 from the AP-MS protocol, eluting by boiling in SDS-PAGE sample buffer.
4. Western Blot Analysis:
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against USP7 and ubiquitin.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. An increase in the ubiquitin signal for the protein of interest in the presence of this compound would indicate that its deubiquitination by USP7 is inhibited.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of this compound to USP7 in a cellular context.[18][19][20][21][22]
1. Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound or vehicle control for 1-2 hours.
2. Heating:
-
Aliquot the cell suspension into PCR tubes for each temperature point in a thermal cycler.
-
Heat the samples for 3 minutes across a range of temperatures (e.g., 40-70°C).
3. Cell Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed to pellet the aggregated proteins.
4. Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble USP7 at each temperature point by Western blot or ELISA.
5. Data Analysis:
-
Plot the percentage of soluble USP7 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Conclusion
The selective USP7 inhibitor this compound holds significant therapeutic promise that extends beyond the reactivation of p53. By targeting the deubiquitinase activity of USP7, this compound can modulate a wide array of cellular processes, including DNA damage repair, cell cycle control, immune responses, and epigenetic regulation. This multifaceted mechanism of action suggests that this compound could be effective in a broader range of cancers, including those with mutant or deleted p53.
Further research, particularly comprehensive and quantitative proteomic studies specifically utilizing this compound, is crucial to fully delineate its cellular targets and to identify predictive biomarkers for patient stratification. Such studies will undoubtedly uncover novel therapeutic opportunities and pave the way for rational combination therapies.
References
- 1. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic inhibition of USP7-PTEN network in chronic lymphocytic leukemia: a strategy to overcome TP53 mutated/deleted clones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 sustains DNA damage response and promotes cervical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. USP7 Deregulation Impairs S Phase Specific DNA Repair after Irradiation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | USP7 Promotes deubiquitination and stabilization of MyD88 to enhance immune responses [frontiersin.org]
- 7. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 8. USP7 sustains an active epigenetic program via stabilizing MLL2 and WDR5 in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. USP7 sustains an active epigenetic program via stabilizing MLL2 and WDR5 in diffuse large B‐cell lymphoma | Semantic Scholar [semanticscholar.org]
- 10. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP7 reduces the level of nuclear DICER, impairing DNA damage response and promoting cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | USP7 Is a Master Regulator of Genome Stability [frontiersin.org]
- 13. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. USP7 targeting modulates anti-tumor immune response by reprogramming Tumor-associated Macrophages in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
The Emerging Role of USP7 as a Therapeutic Target in Hematological Malignancies: A Technical Guide
For Immediate Release
[City, State] – December 9, 2025 – Ubiquitin-specific protease 7 (USP7) has emerged as a pivotal regulator in the pathogenesis of various hematological malignancies, making it a compelling target for novel therapeutic interventions. This technical guide provides an in-depth overview of the multifaceted role of USP7 in cancers of the blood and bone marrow, including leukemia, lymphoma, and multiple myeloma. It is intended for researchers, scientists, and drug development professionals actively working in the field of oncology.
Core Function and Dysregulation in Cancer
USP7, a deubiquitinating enzyme (DUB), is crucial for maintaining cellular homeostasis by regulating the stability and function of a plethora of protein substrates.[1] Its primary role involves the removal of ubiquitin chains, thereby rescuing target proteins from proteasomal degradation.[2] In the context of hematological malignancies, USP7 is frequently overexpressed, and this elevated expression often correlates with poor patient prognosis.[3] This dysregulation leads to the stabilization of oncoproteins and the destabilization of tumor suppressors, thereby promoting cancer cell survival, proliferation, and resistance to therapy.[4][5]
Key Signaling Pathways Involving USP7
The oncogenic activity of USP7 in hematological cancers is mediated through its interaction with several key signaling pathways.
The USP7-MDM2-p53 Axis
The most well-characterized function of USP7 is its regulation of the MDM2-p53 tumor suppressor axis.[1] USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for degradation.[6][7] By stabilizing MDM2, USP7 indirectly facilitates the degradation of p53, thereby abrogating its tumor-suppressive functions, such as cell cycle arrest and apoptosis.[8] Inhibition of USP7 leads to MDM2 degradation, subsequent p53 stabilization and activation, and ultimately, cancer cell death.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ubiquitin specific protease 7 – a good target for cancer therapy | Cancer Biology [blogs.shu.edu]
- 9. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of USP7-797 on DNA Damage Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-specific protease 7 (USP7) has emerged as a critical regulator of the DNA damage response (DDR) through its deubiquitinating activity on a multitude of proteins central to genome integrity. Its role in stabilizing key factors across various DNA repair pathways has positioned USP7 as a promising therapeutic target in oncology. This technical guide provides an in-depth analysis of the impact of USP7-797, a potent and selective USP7 inhibitor, on DNA damage repair pathways. We will explore the core mechanisms of USP7 in DNA repair, the specific effects of its inhibition by this compound, and detailed protocols for key experimental assays to investigate these effects.
Introduction to USP7 and its Role in DNA Damage Repair
Ubiquitin-specific protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of numerous substrate proteins. By removing ubiquitin chains, USP7 rescues its substrates from proteasomal degradation, thereby controlling their cellular abundance and activity. USP7 is implicated in a wide array of cellular processes, including cell cycle control, apoptosis, and epigenetic regulation.[1]
A substantial body of evidence has solidified USP7 as a master regulator of genome stability.[2] Its substrates include key proteins involved in various DNA damage repair pathways, such as:
-
The p53-Mdm2 Pathway: USP7 is a critical regulator of the tumor suppressor p53. It can deubiquitinate and stabilize both p53 and its primary E3 ubiquitin ligase, Mdm2. Under normal conditions, USP7 preferentially stabilizes Mdm2, leading to p53 degradation. However, upon DNA damage, this balance can shift to favor p53 stabilization, leading to cell cycle arrest, apoptosis, or DNA repair.
-
Homologous Recombination (HR): USP7 has been shown to regulate the stability of proteins involved in HR, a high-fidelity DNA double-strand break (DSB) repair pathway.
-
Non-Homologous End Joining (NHEJ): Emerging evidence suggests a role for USP7 in modulating the NHEJ pathway, an alternative and more error-prone DSB repair mechanism.
-
Translesion Synthesis (TLS): USP7 stabilizes key proteins in the TLS pathway, which allows DNA replication to bypass lesions. A key substrate in this pathway is Rad18.[3][4][5]
-
Mediator of DNA Damage Checkpoint 1 (MDC1): USP7 deubiquitinates and stabilizes MDC1, a crucial scaffold protein that facilitates the recruitment of other DNA damage response factors to the sites of DSBs.[6]
Given its central role in these pathways, inhibition of USP7 presents a compelling strategy to compromise the DNA repair capacity of cancer cells, potentially sensitizing them to DNA-damaging agents.
This compound: A Selective USP7 Inhibitor
This compound is a selective and orally bioavailable inhibitor of USP7 with a reported IC50 of 0.5 nM in a biochemical assay.[7] Its primary mechanism of action involves the inhibition of USP7's deubiquitinating activity, leading to the ubiquitination and subsequent proteasomal degradation of its substrates.
The cytotoxic effects of this compound have been demonstrated in various cancer cell lines. The half-maximal cytotoxic concentration (CC50) values for this compound are presented in the table below.
| Cell Line | Cancer Type | p53 Status | CC50 (µM) |
| M07e | Hematological | Wild-Type | 0.2 |
| OCI-AML5 | Hematological | Wild-Type | 0.2 |
| MOLM13 | Hematological | Wild-Type | 0.4 |
| MM.1S | Hematological | Wild-Type | 0.1 |
| SH-SY5Y | Neuroblastoma | Wild-Type | 1.9 |
| CHP-134 | Neuroblastoma | Wild-Type | 0.6 |
| NB-1 | Neuroblastoma | Wild-Type | 0.5 |
| H526 | p53-mutant cancer | Mutant | 0.5 |
| LA-N-2 | p53-mutant cancer | Mutant | 0.2 |
| SK-N-DZ | p53-mutant cancer | Mutant | 0.2 |
| Data sourced from MedchemExpress.[7] |
Impact of this compound on DNA Damage Repair Pathways
Inhibition of USP7 by this compound disrupts the stability of its numerous substrates involved in the DDR, leading to impaired DNA repair capacity. The following sections detail the effects on key pathways.
The p53-Mdm2 Pathway
A primary and well-characterized consequence of USP7 inhibition is the destabilization of Mdm2. This leads to the accumulation and activation of the p53 tumor suppressor, which in turn can induce cell cycle arrest, apoptosis, and DNA repair.[7]
References
- 1. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 is essential for maintaining Rad18 stability and DNA damage tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Damaged replication forks tolerate USP7 to maintain genome stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin-specific protease 7 sustains DNA damage response and promotes cervical carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Therapeutic Promise of USP7 Inhibition in Neuroblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, remains a significant clinical challenge, particularly in high-risk cases characterized by MYCN amplification. The ubiquitin-proteasome system has emerged as a critical regulator of oncogenic pathways, and targeting deubiquitinating enzymes (DUBs) offers a novel therapeutic avenue. This technical guide explores the burgeoning potential of inhibiting Ubiquitin-Specific Protease 7 (USP7) in neuroblastoma. USP7 plays a pivotal role in stabilizing key oncoproteins such as MDM2 and MYCN, thereby suppressing the p53 tumor suppressor pathway and promoting tumorigenesis. This document provides an in-depth overview of the mechanism of action of USP7 inhibitors, a compilation of their preclinical efficacy, detailed experimental protocols for their evaluation, and visualizations of the core signaling pathways and experimental workflows.
Introduction: The Role of USP7 in Neuroblastoma
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinase that removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] In the context of neuroblastoma, USP7's primary oncogenic roles are mediated through its interaction with two critical proteins: MDM2 and MYCN.[1][3]
-
The USP7-MDM2-p53 Axis: USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2][4] By stabilizing MDM2, USP7 indirectly promotes the degradation of p53, a critical regulator of apoptosis and cell cycle arrest.[4] Neuroblastomas often retain wild-type p53, making the reactivation of this pathway a highly attractive therapeutic strategy.[5][6] Inhibition of USP7 leads to the destabilization and degradation of MDM2, resulting in the accumulation and activation of p53, which in turn can trigger apoptosis in cancer cells.[1][2]
-
The USP7-MYCN Axis: The MYCN oncogene is amplified in a significant subset of high-risk neuroblastomas and is a key driver of tumor progression.[3] USP7 has been shown to directly interact with, deubiquitinate, and stabilize the MYCN oncoprotein.[3] Consequently, inhibiting USP7 leads to the destabilization and subsequent degradation of MYCN, representing a direct approach to targeting a fundamental driver of this aggressive pediatric cancer.[3]
High expression of USP7 in neuroblastoma correlates with poor patient outcomes, further underscoring its clinical relevance as a therapeutic target.[4][5]
Quantitative Data: In Vitro Efficacy of USP7 Inhibitors
Several small molecule inhibitors of USP7 have been evaluated in preclinical models of neuroblastoma. Their efficacy is often assessed by determining the half-maximal inhibitory concentration (IC50) for cell viability in various neuroblastoma cell lines. The tables below summarize the reported IC50 values for prominent USP7 inhibitors.
Table 1: IC50 Values of Almac4 in Neuroblastoma Cell Lines [1][4]
| Cell Line | MYCN Status | TP53 Status | IC50 (µM) |
| SK-N-SH | Non-amplified | Wild-type | 0.042 |
| NB-10 | Non-amplified | Wild-type | 0.029 |
| CHP-212 | Non-amplified | Wild-type | 0.035 |
| LAN-5 | Amplified | Wild-type | 0.048 |
| IMR-32 | Amplified | Wild-type | 0.041 |
| NBL-S | Amplified | Wild-type | 0.051 |
| SK-N-BE(2) | Amplified | Mutant | >10 |
| SK-N-AS | Non-amplified | Mutant | >10 |
| NGP | Amplified | Mutant | >10 |
| Kelly | Amplified | Mutant | >10 |
| LA1-55N | Amplified | Null | >10 |
| CHP-134 | Amplified | Null | >10 |
Table 2: IC50 Values of P22077 in Neuroblastoma Cell Lines [5][7]
| Cell Line | TP53 Status | Sensitivity to P22077-induced Apoptosis |
| IMR-32 | Wild-type | Sensitive |
| SH-SY5Y | Wild-type | Sensitive |
| NGP | Wild-type | Sensitive |
| CHLA-255 | Wild-type | Sensitive |
| NB-19 | Wild-type (MDM2 null) | Insensitive |
| SK-N-AS | Mutant | Insensitive |
Note: Specific IC50 values for P22077 were not consistently reported in the reviewed literature; instead, sensitivity was often described qualitatively based on the induction of apoptosis.
Table 3: Activity of Other USP7 Inhibitors in Neuroblastoma
| Inhibitor | Neuroblastoma Cell Line | Observed Effect | Reference |
| FT671 | IMR-32 | Degradation of N-Myc and upregulation of p53 | [8][9] |
| YM155 | MYCN-amplified cells | Promotes MYCN degradation | [10][11] |
Signaling Pathways and Mechanisms of Action
The antitumor effects of USP7 inhibitors in neuroblastoma are driven by their impact on key signaling pathways that regulate cell survival and proliferation.
The USP7-MDM2-p53 Signaling Pathway
Inhibition of USP7 disrupts the stabilization of MDM2, leading to its degradation. This, in turn, allows for the accumulation and activation of the p53 tumor suppressor, resulting in cell cycle arrest and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation [mdpi.com]
- 5. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. YM155 inhibits neuroblastoma growth through degradation of MYCN: A new role as a USP7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for USP7-797 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of a multitude of proteins. By cleaving ubiquitin chains from its substrates, USP7 shields them from proteasomal degradation, thereby influencing pivotal cellular processes such as DNA damage repair, cell cycle progression, apoptosis, and immune signaling.[1] A primary and well-documented function of USP7 is its role as a key regulator of the p53-MDM2 tumor suppressor pathway.[1][2] In normal cellular conditions, USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[2][3] This regulatory balance is frequently disrupted in various cancers, where the overexpression of USP7 can lead to diminished p53 levels and subsequent tumor advancement, positioning USP7 as a compelling target for cancer therapy.[2]
USP7-797 is a potent, orally available, and selective inhibitor of USP7 with a reported IC50 of 0.5 nmol/L.[4] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This reduction in MDM2 levels allows for the accumulation and activation of p53, which can in turn induce cell cycle arrest and apoptosis.[4][5] this compound has demonstrated low nanomolar cytotoxicity against a range of cancer cell lines, including those with p53 mutations, p53 wild-type hematological tumors, and neuroblastoma cell lines.[4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on cellular pathways and viability.
Quantitative Data Summary
The following table summarizes the reported cytotoxic concentrations (CC50) of this compound in various cancer cell lines. This data can serve as a reference for designing dose-response experiments.
| Cell Line | Cancer Type | p53 Status | CC50 (µM) |
| M07e | Hematological | Wild-Type | 0.2 |
| OCI-AML5 | Hematological | Wild-Type | 0.2 |
| MOLM13 | Hematological | Wild-Type | 0.4 |
| MM.IS | Hematological | Wild-Type | 0.1 |
| SH-SY5Y | Neuroblastoma | Wild-Type | 1.9 |
| CHP-134 | Neuroblastoma | Wild-Type | 0.6 |
| NB-1 | Neuroblastoma | Wild-Type | 0.5 |
| H526 | p53-mutant cancer | Mutant | 0.5 |
| LA-N-2 | p53-mutant cancer | Mutant | 0.2 |
| SK-N-DZ | p53-mutant cancer | Mutant | 0.2 |
Data sourced from MedchemExpress.[4]
Signaling Pathways and Experimental Workflows
USP7-p53-MDM2 Signaling Pathway
Inhibition of USP7 by this compound disrupts the normal regulation of the p53 tumor suppressor pathway. Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, which then ubiquitinates p53, targeting it for proteasomal degradation. This compound blocks the deubiquitinating activity of USP7, leading to the auto-ubiquitination and subsequent degradation of MDM2. This reduction in MDM2 allows for the stabilization and accumulation of p53, which can then activate downstream targets to induce cell cycle arrest and apoptosis.[6][7]
Caption: USP7-p53-MDM2 signaling pathway and the inhibitory effect of this compound.
Wnt/β-catenin Signaling Pathway
Recent studies have identified USP7 as a potent negative regulator of the Wnt/β-catenin signaling pathway. USP7 achieves this by directly interacting with, deubiquitinating, and stabilizing Axin, a key scaffolding protein in the β-catenin destruction complex.[8] Inhibition of USP7 would therefore be expected to lead to the degradation of Axin, resulting in the stabilization of β-catenin and the activation of Wnt signaling.
Caption: USP7's role in the Wnt/β-catenin signaling pathway.
General Experimental Workflow for this compound Treatment
The following diagram outlines a general workflow for treating cells with this compound and subsequently analyzing the cellular effects.
Caption: General experimental workflow for cell-based assays with this compound.
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound using a resazurin-based assay, which measures metabolic activity as an indicator of cell viability.[9][10]
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 2-fold serial dilution of this compound in complete growth medium. A starting concentration of 100 µM with 8-10 dilution points is suggested.[9]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.[9]
-
After 24 hours, carefully remove the medium and add 100 µL of the prepared dilutions or vehicle control to the respective wells in triplicate.[9]
-
Incubate the plate for 48 to 72 hours.[9]
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Average the fluorescence readings for each triplicate.
-
Subtract the average fluorescence of the "no-cell" control wells.[9]
-
Normalize the data by expressing the fluorescence of the treated wells as a percentage of the vehicle control (100% viability).[9]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.[9]
-
Western Blot Analysis
This protocol is for analyzing changes in protein levels, such as p53 and MDM2, following treatment with this compound.[6]
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.[11][12]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.[6]
-
Treat cells with various concentrations of this compound (e.g., 1-10 µM) and a DMSO control for a predetermined time (e.g., 6, 12, or 24 hours).[6]
-
Wash cells twice with ice-cold PBS and add supplemented RIPA buffer.[6]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[6]
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[6]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[6]
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.[6]
-
Incubate with primary antibodies overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash again and detect with ECL reagent.[6]
-
Immunoprecipitation of Ubiquitinated Proteins
This protocol is designed to enrich for ubiquitinated proteins after this compound treatment to assess the ubiquitination status of specific proteins.[11][13]
Materials:
-
This compound stock solution
-
Proteasome inhibitor (e.g., MG132)
-
RIPA Lysis Buffer with protease inhibitors and N-ethylmaleimide (NEM, a DUB inhibitor)
-
Protein A/G agarose (B213101) or magnetic beads
-
Antibody for immunoprecipitation (e.g., anti-ubiquitin or substrate-specific antibody)
-
Wash Buffer (e.g., modified RIPA or PBS with 0.1% Tween-20)
-
2x Laemmli sample buffer
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described for Western Blotting.
-
For accumulation of ubiquitinated proteins, add a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of treatment.[13]
-
Lyse cells in RIPA buffer containing protease inhibitors and 5-10 mM NEM.[11]
-
Clarify the lysate by centrifugation.[11]
-
-
Immunoprecipitation:
-
Determine and equalize protein concentrations.[11]
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.[11]
-
Transfer the supernatant to a new tube and add the immunoprecipitating antibody. Incubate overnight at 4°C.[11]
-
Add pre-equilibrated protein A/G beads and incubate for 2-4 hours at 4°C.[11]
-
-
Washing and Elution:
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify early and late apoptotic cells following this compound treatment.[7][14]
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)[7]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use single-stained controls for compensation.[7]
-
Gate on the cell population and create a dot plot of Annexin V versus PI fluorescence to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. physiology.elte.hu [physiology.elte.hu]
- 11. benchchem.com [benchchem.com]
- 12. Parthenolide inhibits ubiquitin-specific peptidase 7 (USP7), Wnt signaling, and colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for USP7-797 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of USP7-797, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), in mouse models of cancer. The protocols and data presented are compiled from preclinical studies to assist in the design and execution of robust in vivo experiments.
Mechanism of Action
USP7 plays a critical role in regulating the stability of several key proteins involved in cancer progression. A primary mechanism of action for USP7 inhibitors like this compound is the disruption of the MDM2-p53 axis.[1] USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2] Inhibition of USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53.[3] This can subsequently induce cell cycle arrest and apoptosis in cancer cells.[3]
Signaling Pathway
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the dosage and administration of this compound and other relevant USP7 inhibitors in various in vivo mouse models.
| Compound | Cancer Model | Mouse Strain | Dosage and Administration | Reference |
| This compound | Multiple Myeloma (MM.1S xenograft) | NOD/SCID | 50 mg/kg, twice daily, oral gavage | [4] |
| This compound | Small Cell Lung Cancer (H526 xenograft) | Athymic Nude | 50 mg/kg, twice daily, oral gavage | [5] |
| FX1-5303 | Multiple Myeloma (MM.1S xenograft) | Not Specified | 30 mg/kg, twice daily, oral for 24 days | [6] |
| FX1-5303 | Acute Myeloid Leukemia (MV4-11 xenograft) | Not Specified | 30 mg/kg and 40 mg/kg, twice daily, oral for 24 days | [6] |
| PU7-1 | Triple-Negative Breast Cancer (MDA-MB-468 xenograft) | Nude mice (6-8 weeks old) | 37.5 mg/kg, daily for 3 weeks, intraperitoneal injection | [7] |
| FT671 | Multiple Myeloma (MM.1S xenograft) | Not Specified | 100 mg/kg and 200 mg/kg, daily, oral gavage | [8] |
Experimental Protocols
In Vivo Xenograft Tumor Model Protocol
This protocol provides a general framework for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model.
1. Cell Culture and Animal Model:
-
Cell Lines: Select a human cancer cell line of interest (e.g., MM.1S for multiple myeloma). Culture cells in the appropriate medium and conditions as recommended by the supplier.
-
Animals: Use immunodeficient mice (e.g., 6-8 week old female nude mice or NOD/SCID mice) to prevent the rejection of human tumor xenografts.[8] Acclimatize animals for at least one week before the start of the experiment. All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
2. Tumor Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel, to a final concentration of approximately 2 x 10^7 cells/mL.[8]
-
Subcutaneously inject 100 µL of the cell suspension (containing 2 million cells) into the flank of each mouse.[8]
3. Drug Formulation and Administration:
-
Vehicle Preparation: A common vehicle for the oral administration of this compound is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9] All solutions should be sterile-filtered.
-
This compound Formulation: Prepare a stock solution of this compound in a suitable solvent. On the day of administration, dilute the stock solution with the appropriate vehicle to the desired final concentrations.
-
Administration: The recommended route of administration for this compound is oral gavage. The frequency is typically twice daily.[4]
4. Study Design and Monitoring:
-
Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 7-10 mice.[8]
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[8]
-
Body Weight: Monitor the body weight of the mice two to three times per week as an indicator of toxicity.[8]
-
Pharmacodynamic Markers: To assess the on-target activity of this compound, a satellite group of tumor-bearing mice can be treated with the compound. At various time points after the final dose (e.g., 2, 4, 8, and 24 hours), tumors can be excised and processed for Western blot analysis to examine the levels of USP7 downstream targets such as MDM2 and p53.[6][10] Additionally, secreted biomarkers of p53 activity, such as MIC-1, can be measured in the urine.[6]
Experimental Workflow
Caption: A typical experimental workflow for an in vivo mouse xenograft study.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p53 and MDM2 Levels Following USP7-797 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis.[1][2][3] One of the most well-characterized substrates of USP7 is the E3 ubiquitin ligase, Mouse Double Minute 2 homolog (MDM2).[3] MDM2 is the primary negative regulator of the tumor suppressor protein p53.[3] By deubiquitinating and stabilizing MDM2, USP7 indirectly facilitates the degradation of p53, thereby promoting cancer cell survival.[3]
USP7-797 is a potent and selective, orally bioavailable inhibitor of USP7.[1][4] Inhibition of USP7 by this compound leads to the destabilization and subsequent degradation of MDM2. This reduction in MDM2 levels allows for the accumulation and stabilization of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[4][5] This document provides detailed application notes and protocols for the analysis of p53 and MDM2 protein levels by Western blot following treatment with this compound.
Signaling Pathway and Experimental Rationale
The inhibition of USP7 by this compound sets off a signaling cascade that results in the activation of p53. Under normal physiological conditions, USP7 maintains low levels of p53 by stabilizing MDM2. Treatment with this compound blocks the deubiquitinating activity of USP7, leading to the auto-ubiquitination and proteasomal degradation of MDM2. The subsequent decrease in MDM2 levels allows for the accumulation and activation of p53. Western blotting is a fundamental technique to qualitatively and quantitatively assess the modulation of these key proteins in response to this compound treatment.
Quantitative Data Summary
The following tables summarize representative quantitative data from Western blot analysis following treatment with a potent and selective USP7 inhibitor. The data presented here is based on the analysis of neuroblastoma cell lines treated with the USP7 inhibitor Almac4, as specific quantitative tables for this compound were not publicly available.[6] This data is intended to provide an expected trend and magnitude of protein level changes. Actual results with this compound may vary depending on the cell line, treatment concentration, and duration.
Table 1: Dose-Dependent Effect of a USP7 Inhibitor on p53 and MDM2 Protein Levels in SK-N-SH Cells [6]
| Treatment (24h) | Relative p53 Level (Normalized to GAPDH) | Relative MDM2 Level (Normalized to GAPDH) |
| DMSO (Control) | 1.0 | 1.0 |
| 0.5 µM Almac4 | 2.1 | 0.6 |
| 1.0 µM Almac4 | 3.5 | 0.3 |
| 2.0 µM Almac4 | 4.2 | 0.2 |
Table 2: Dose-Dependent Effect of a USP7 Inhibitor on p53 and MDM2 Protein Levels in NB-10 Cells [6]
| Treatment (24h) | Relative p53 Level (Normalized to GAPDH) | Relative MDM2 Level (Normalized to GAPDH) |
| DMSO (Control) | 1.0 | 1.0 |
| 0.5 µM Almac4 | 1.8 | 0.7 |
| 1.0 µM Almac4 | 2.9 | 0.4 |
| 2.0 µM Almac4 | 3.8 | 0.3 |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to determine the levels of p53 and MDM2 in cultured cells treated with this compound.
Experimental Workflow
Materials and Reagents
-
Cell Lines: Human cancer cell line with wild-type p53 (e.g., MCF7, HCT116, A549).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
RIPA Lysis Buffer: Containing protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford reagent.
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE Gels: Appropriate percentage polyacrylamide gels.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p53 antibody
-
Mouse anti-MDM2 antibody
-
Mouse or Rabbit anti-GAPDH or anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
TBST Buffer: Tris-Buffered Saline with 0.1% Tween-20.
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Detailed Procedure
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in cell culture medium. A final concentration range of 0.1 to 10 µM is a recommended starting point.
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibodies (anti-p53, anti-MDM2, and a loading control antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ).
-
Normalize the band intensity of p53 and MDM2 to the corresponding loading control (GAPDH or β-actin) for each sample.
-
Calculate the fold change in protein levels relative to the DMSO-treated control.
-
Troubleshooting
-
No or Weak Signal:
-
Check antibody dilutions and incubation times.
-
Ensure efficient protein transfer.
-
Verify the activity of the ECL substrate.
-
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (time and blocking agent).
-
Use a lower concentration of antibodies.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing buffer (e.g., higher salt or detergent concentration).
-
Ensure the blocking buffer is fresh and properly prepared.
-
By following these detailed protocols and considering the expected outcomes, researchers can effectively utilize Western blotting to investigate the pharmacodynamic effects of this compound on the p53-MDM2 signaling axis.
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological inhibition of USP7 suppresses growth and metastasis of melanoma cells in vitro and in vivo | Semantic Scholar [semanticscholar.org]
- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with USP7-797
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxic effects of the selective USP7 inhibitor, USP7-797, using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay. The information herein is intended to guide researchers in accurately quantifying the impact of this compound on cancer cell lines.
Introduction to USP7 and this compound
Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins involved in cell cycle progression and apoptosis.[1] One of its most important substrates is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[2] In many cancers, USP7 is overexpressed, leading to the stabilization of MDM2, subsequent degradation of p53, and promotion of tumor growth.[3]
This compound is a potent and selective inhibitor of USP7.[4] By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to MDM2's auto-ubiquitination and degradation.[4] This in turn stabilizes p53, allowing it to accumulate in the cell. Elevated p53 levels can trigger cell cycle arrest and apoptosis, making this compound a promising anti-cancer therapeutic agent.[4]
Mechanism of Action: this compound Signaling Pathway
The primary mechanism of action of this compound involves the reactivation of the p53 tumor suppressor pathway. Inhibition of USP7 by this compound leads to a cascade of events culminating in cell cycle arrest and apoptosis.[4]
Caption: this compound inhibits USP7, leading to MDM2 degradation, p53 stabilization, and subsequent cell cycle arrest and apoptosis.
Data Presentation: Cytotoxicity of this compound
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as measured by cell viability assays. The half-maximal cytotoxic concentration (CC50) is a common metric used to represent the potency of a compound.
Table 1: Cytotoxicity of this compound in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | Assay Used | CC50 (µM) | Reference |
| M07e | Hematological | Not Specified | 0.2 | [4] |
| OCI-AML5 | Hematological | Not Specified | 0.2 | [4] |
| MOLM13 | Hematological | Not Specified | 0.4 | [4] |
| MM.1S | Hematological | Not Specified | 0.1 | [4] |
| SH-SY5Y | Neuroblastoma | Not Specified | 1.9 | [4] |
| CHP-134 | Neuroblastoma | Not Specified | 0.6 | [4] |
| NB-1 | Neuroblastoma | Not Specified | 0.5 | [4] |
Table 2: Cytotoxicity of this compound in p53-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Assay Used | CC50 (µM) | Reference |
| H526 | Not Specified | Not Specified | 0.5 | [4] |
| LA-N-2 | Neuroblastoma | Not Specified | 0.2 | [4] |
| SK-N-DZ | Neuroblastoma | Not Specified | 0.2 | [4] |
Experimental Protocols
Below are detailed protocols for performing the MTT and CellTiter-Glo® assays to assess the effect of this compound on cell viability.
Experimental Workflow: Cell Viability Assays
Caption: General workflow for assessing cell viability using MTT and CellTiter-Glo® assays after treatment with this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Cell Adhesion: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to adhere.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest concentration of this compound).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is a marker of metabolically active cells. The luminescent signal is proportional to the amount of ATP present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Cell Adhesion: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control.
-
Cell Treatment: Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Assay Procedure: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence from all readings. Calculate the percentage of cell viability relative to the vehicle control.
References
Application Notes and Protocols: Immunoprecipitation of USP7 for the Assessment of Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of a wide array of cellular proteins.[1] By removing ubiquitin chains, USP7 salvages its substrates from proteasomal degradation, thereby influencing critical cellular processes such as the DNA damage response, cell cycle regulation, and apoptosis.[1][2] Dysregulation of USP7 activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, where it often contributes to tumor progression by stabilizing oncoproteins and destabilizing tumor suppressors.[1][3]
A key and well-characterized function of USP7 is its role in the p53-MDM2 tumor suppressor pathway.[1] USP7 can deubiquitinate and stabilize both the E3 ubiquitin ligase MDM2 and the tumor suppressor p53.[1][4] However, its higher affinity for MDM2 leads to the stabilization of MDM2, which in turn ubiquitinates and promotes the degradation of p53.[4] This intricate relationship makes USP7 an attractive therapeutic target for cancers that retain wild-type p53.[1] Inhibition of USP7 is expected to destabilize MDM2, leading to the accumulation and activation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells.[5]
The development of potent and selective small molecule inhibitors of USP7 is an active area of research.[4][6] Assessing the binding of these inhibitors to USP7 in a cellular context is a critical step in their development and validation.[2] Immunoprecipitation (IP) of USP7 is a powerful technique to isolate the protein from cell lysates, allowing for the subsequent analysis of bound inhibitors and the impact on its interactions with substrates.[1][7] This document provides detailed protocols for the immunoprecipitation of USP7 to assess inhibitor binding, alongside methods to evaluate the functional consequences of this binding.
Signaling Pathways and Experimental Workflow
To understand the context of USP7 inhibition, it is essential to visualize its role in cellular signaling and the experimental approach to study inhibitor binding.
Caption: USP7-p53 signaling and the effect of an inhibitor.
The following diagram outlines the general workflow for assessing USP7 inhibitor binding using immunoprecipitation.
Caption: Experimental workflow for USP7 immunoprecipitation.
Quantitative Data on USP7 Inhibitors
The following table summarizes the in vitro and cellular activities of selected USP7 inhibitors. This data is crucial for comparing the potency and characteristics of different compounds.
| Inhibitor | IC50 | Kd | Assay Type | Cell Lines | Reference |
| FT671 | 52 nM (USP7 Catalytic Domain) | 65 nM | Biochemical | N/A | [4][7] |
| FT671 | 69 nM (USP7 C-terminus) | Biochemical | N/A | [4][7] | |
| Usp7-IN-8 | 1.4 µM | N/A | Ub-Rho110 | N/A | [2][8] |
| P22077/P5091 | 20-40 µM | N/A | Biochemical | Multiple | [4][8] |
| HBX 41,108 | sub-micromolar | N/A | Biochemical | N/A | [8] |
| FT827 | N/A | 7.8 µM | Biochemical | N/A | [4] |
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous USP7
This protocol details the immunoprecipitation of endogenous USP7 from cell lysates following treatment with a test inhibitor.
Materials:
-
Human colorectal carcinoma (HCT116) or osteosarcoma (U2OS) cells[7]
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin[7]
-
USP7 inhibitor (e.g., FT671, Usp7-IN-8) and DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors[1]
-
Anti-USP7 antibody
-
Protein A/G magnetic beads[7]
-
Wash Buffer (e.g., modified RIPA or PBS with 0.1% Tween-20)[1]
-
Elution Buffer (e.g., 2x Laemmli sample buffer)[1]
-
BCA Protein Assay Kit[1]
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[5]
-
Add ice-cold lysis buffer to the cells and scrape them from the plate.[5]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant to a new pre-chilled tube.[1]
-
-
Protein Quantification:
-
Pre-clearing (Optional but Recommended):
-
Immunoprecipitation:
-
Washing:
-
Elution:
-
After the final wash, remove all residual wash buffer.[1]
-
Resuspend the beads in 20-40 µL of 2x Laemmli sample buffer.[1]
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.[1]
-
Pellet the beads by centrifugation, and collect the supernatant for Western blot analysis.[1]
-
Protocol 2: Western Blot Analysis
This protocol is for the detection of USP7 and its interacting partners (e.g., MDM2, p53) following immunoprecipitation.
Procedure:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against USP7, MDM2, p53, or other proteins of interest overnight at 4°C.[7]
-
Wash the membrane three times for 10 minutes each with TBST.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
-
Detection:
-
Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[5]
-
Data Interpretation:
-
A strong band for USP7 should be present in the immunoprecipitated lanes, confirming a successful pulldown.[7]
-
In the control (DMSO-treated) sample, co-immunoprecipitation of substrates like MDM2 with USP7 may be observed.[7]
-
In the inhibitor-treated sample, a change in the amount of co-immunoprecipitated MDM2 may indicate that the inhibitor affects this interaction.[7] For instance, treatment with FT671 has been shown to lead to the degradation of MDM2.[7]
Protocol 3: In Vitro Deubiquitinase (DUB) Activity Assay
This biochemical assay measures the enzymatic activity of USP7 and the potency of inhibitors.
Materials:
-
Recombinant human USP7 enzyme[3]
-
Fluorogenic substrate: Ubiquitin-AMC (Ub-AMC) or Ubiquitin-Rhodamine 110 (Ub-Rho110)[3][9]
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.5 mM EDTA, 1 mM DTT, 0.01% Tween-20[9]
-
Test inhibitor and controls (e.g., Ub-Aldehyde as a potent DUB inhibitor)[3]
-
Fluorimeter capable of excitation/emission at 350/460 nm for AMC or 485/535 nm for Rhodamine 110[3][9]
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. The final DMSO concentration in the assay should not exceed 1%.[3]
-
Add the assay buffer and test inhibitor dilutions to the microplate wells.
-
Add the USP7 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[8]
-
Initiate the reaction by adding the fluorogenic substrate (Ub-AMC or Ub-Rho110).
-
Measure the increase in fluorescence over time, which is proportional to DUB activity.[3]
-
Calculate IC50 values by plotting the enzyme activity against the inhibitor concentration.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with USP7 in a cellular environment.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[2][12]
Materials:
-
Cells expressing USP7 (e.g., HCT116)
-
Test inhibitor and DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR cycler)[9]
-
Western blot apparatus[9]
Procedure:
-
Cell Treatment: Treat cells with the test inhibitor or DMSO for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a PCR cycler.[10]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[10]
-
Analysis: Analyze the amount of soluble USP7 at each temperature by Western blot.
-
Data Interpretation: A shift in the melting curve of USP7 in the presence of the inhibitor compared to the DMSO control indicates target engagement.[13]
Troubleshooting
-
Low IP efficiency: Optimize antibody concentration, incubation time, and lysis buffer composition. Ensure complete cell lysis.
-
High background in Western blot: Increase the number and duration of washes. Use a pre-clearing step. Use a high-quality primary antibody.
-
Inconsistent DUB assay results: Ensure accurate pipetting and consistent incubation times. Check the stability of the recombinant enzyme and substrate.
-
No thermal shift in CETSA: The inhibitor may not be cell-permeable or may not bind with sufficient affinity to stabilize the protein under the assay conditions. Optimize inhibitor concentration and incubation time.
By following these detailed protocols and considering the provided data and troubleshooting tips, researchers can effectively utilize immunoprecipitation and associated assays to investigate the binding of inhibitors to USP7 and elucidate their mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing USP7-797 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology. As a deubiquitinating enzyme, USP7 plays a pivotal role in regulating the stability of numerous proteins integral to cancer cell survival, proliferation, and DNA repair.[1] USP7-797 is a potent and selective inhibitor of USP7, demonstrating significant antitumor activity in preclinical models.[2] Its primary mechanism of action involves the destabilization of MDM2, a key negative regulator of the p53 tumor suppressor protein. Inhibition of USP7 by this compound leads to the degradation of MDM2, resulting in the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3]
Furthermore, USP7 is critically involved in the DNA damage response (DDR), making its inhibition a promising strategy to enhance the efficacy of DNA-damaging chemotherapy agents and to overcome resistance.[4] This document provides detailed application notes and protocols for the use of this compound in combination with other chemotherapy agents, focusing on the scientific rationale, experimental design, and data interpretation for synergistic anticancer effects.
Rationale for Combination Therapy
The therapeutic strategy of combining this compound with conventional chemotherapy is rooted in the multifaceted role of USP7 in cancer biology. The primary rationales include:
-
Potentiation of DNA-Damaging Agents: Many standard chemotherapies, such as cisplatin (B142131) and doxorubicin (B1662922), exert their cytotoxic effects by inducing DNA damage.[4][5] Cancer cells can develop resistance by upregulating DNA repair pathways. USP7 is known to stabilize key proteins involved in DNA repair.[6] By inhibiting USP7, this compound can impair these repair mechanisms, rendering cancer cells more susceptible to the cytotoxic effects of DNA-damaging agents.
-
Synthetic Lethality with PARP Inhibitors: In cancers with deficiencies in certain DNA repair pathways (e.g., BRCA mutations), inhibitors of poly(ADP-ribose) polymerase (PARP) can induce synthetic lethality.[7] USP7 inhibition can also disrupt DNA repair processes. The combination of a USP7 inhibitor and a PARP inhibitor may therefore create a synthetic lethal phenotype in a broader range of tumors, including those without inherent DNA repair deficiencies.[7]
-
Activation of p53-Mediated Apoptosis: this compound-mediated activation of p53 can lower the threshold for apoptosis induced by other chemotherapy agents.[2][3] This can lead to a synergistic increase in cancer cell death.
Data Presentation: Synergistic Effects of USP7 Inhibition with Chemotherapy
The following tables summarize representative quantitative data from preclinical studies on the combination of USP7 inhibitors with various chemotherapy agents. It is important to note that while the data for cisplatin and PARP inhibitors are based on studies with other USP7 inhibitors, they provide a strong rationale and a predictive framework for the effects of this compound.
| Combination | Cell Line | Single Agent IC50 | Combination IC50 | Fold Sensitization | Reference |
| USP7 Inhibitor (P5091) + Olaparib (B1684210) (PARP Inhibitor) | 22Rv1 (Prostate Cancer) | Olaparib: 17.9 µM | P5091 (2.5 µM) + Olaparib: 2.9 µM | 6.17 | [7] |
Table 1: In Vitro Efficacy of USP7 Inhibitor in Combination with a PARP Inhibitor. This table illustrates the significant sensitization of prostate cancer cells to the PARP inhibitor olaparib when combined with the USP7 inhibitor P5091.
| Agent | Cell Line | Metric | Value | Reference |
| This compound | MM.1S (Multiple Myeloma) | CC50 | 0.1 µM | [2] |
| This compound | OCI-AML5 (Acute Myeloid Leukemia) | CC50 | 0.2 µM | [2] |
| This compound | MOLM13 (Acute Myeloid Leukemia) | CC50 | 0.4 µM | [2] |
| Cisplatin | A549 (Lung Cancer) | IC50 (48h) | 7.49 µM ± 0.16 | [8] |
| Cisplatin | Du145 (Prostate Cancer) | IC50 (48h) | >200 µM | [9] |
| Doxorubicin | PC3 (Prostate Cancer) | IC50 (72h) | 908 nM | |
| Doxorubicin | DU145 (Prostate Cancer) | IC50 (72h) | 343 nM | |
| Olaparib | LNCaP (Prostate Cancer) | IC50 | Not specified, but effective | [7] |
Table 2: Single Agent Cytotoxicity Data for this compound and Common Chemotherapy Agents. This table provides a reference for the single-agent activity of this compound and commonly used chemotherapy agents in various cancer cell lines.
Signaling Pathways and Mechanisms of Synergy
The synergistic anti-cancer effect of combining this compound with chemotherapy is a result of the convergence of multiple signaling pathways.
Combination with DNA-Damaging Agents (e.g., Cisplatin)
Cisplatin forms DNA adducts, leading to replication stress and DNA double-strand breaks.[4] USP7 inhibition can potentiate the effects of cisplatin by impairing DNA damage repair pathways. This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis.
References
- 1. Molecular mechanism for the substrate recognition of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Responses to Cisplatin-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of synergy and immunostimulation in design of chemotherapy combinations: An analysis of doxorubicin and camptothecin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The combined effect of USP7 inhibitors and PARP inhibitors in hormone-sensitive and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest Induced by USP7-797
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 7 (USP7) has emerged as a pivotal regulator in numerous cellular processes, including the DNA damage response, apoptosis, and cell cycle progression. Its critical role in stabilizing key oncogenic proteins, most notably MDM2, has positioned it as a compelling therapeutic target in oncology. USP7-797 is a potent and selective inhibitor of USP7. The primary mechanism of action for USP7 inhibitors involves the disruption of the USP7-MDM2-p53 axis. Inhibition of USP7 leads to the destabilization and subsequent degradation of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. This results in the accumulation and activation of p53, which can transcriptionally upregulate cell cycle inhibitors like p21, leading to cell cycle arrest, primarily in the G1 or G2/M phases, and ultimately apoptosis.[1][2][3] Additionally, a p53-independent mechanism has been identified where USP7 inhibition leads to the premature and widespread activation of Cyclin-Dependent Kinase 1 (CDK1), causing DNA damage and cell cycle arrest.[2][4][5]
Flow cytometry is a powerful and high-throughput technique ideal for quantifying the effects of compounds like this compound on the cell cycle at a single-cell level. By staining cells with a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide (PI), the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be accurately determined.[6] This application note provides a detailed protocol for analyzing cell cycle arrest induced by this compound using flow cytometry.
Data Presentation
The following table summarizes quantitative data from studies utilizing various USP7 inhibitors, demonstrating the expected outcomes of cell cycle analysis following treatment.
| Cell Line | USP7 Inhibitor | Treatment Conditions | Effect on Cell Cycle Distribution | Reference |
| MCF7 (Breast Cancer) | p5091 | 10 µM, 48h | ▲ G1 Phase: 11.54% increase▼ G2/M Phase: 11.86% decrease | [7][8] |
| USP7 siRNA | 20 pmol, 48h | ▲ G1 Phase: 5.48% increase▼ G2/M Phase: 7.24% decrease | [7] | |
| T47D (Breast Cancer) | p5091 | 10 µM, 72h | ▲ G1 Phase: 14.45% increase | [7][8] |
| USP7 siRNA | 20 pmol, 48h | ▲ G1 Phase: 5.56% increase | [1][7] | |
| MGC-803 (Gastric Cancer) | Almac4 | Dose-dependent | ▲ G2/M Phase: Increased to 42.22% | [8] |
| HCT116 (Colorectal Cancer) | Quercetin (USP7 inhibitor) | Not specified | ▲ G2/M Phase Arrest | [5] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways affected by this compound leading to cell cycle arrest.
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
Experimental Protocols
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol outlines the procedure for determining the cell cycle distribution of cancer cells following treatment with this compound.
Materials:
-
This compound (and an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., MCF7, HCT116)
-
Complete cell culture medium
-
6-well plates
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), cold (-20°C)
-
Propidium Iodide (PI) / RNase A Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Drug Treatment:
-
Prepare various concentrations of this compound in complete culture medium. A vehicle control (e.g., DMSO) should be prepared at the same concentration as the highest this compound dose.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the medium. Wash the cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Collect the cells directly into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in a small volume of cold PBS (e.g., 500 µL).
-
While gently vortexing, add cold 70% ethanol (e.g., 4.5 mL) dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 30 minutes for fixation. Cells can be stored at -20°C for several weeks if necessary.[2]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate DNA content measurement.
-
Acquire data for at least 10,000-20,000 events per sample.
-
Use appropriate laser and filter settings for PI (typically excited at 488 nm and detected around 617 nm).
-
Use linear scaling for forward and side scatter and for the PI fluorescence channel.[1]
-
-
Data Analysis:
-
Gate on the single-cell population using a forward scatter-area (FSC-A) versus forward scatter-height (FSC-H) plot to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Conclusion
The inhibition of USP7 by compounds such as this compound presents a promising strategy for cancer therapy by inducing cell cycle arrest and apoptosis. The provided protocols and data offer a comprehensive framework for utilizing flow cytometry to quantitatively assess the effects of USP7 inhibitors on cell cycle progression. These methodologies can be adapted for various cell types and experimental designs, facilitating a deeper understanding of the therapeutic potential of targeting the USP7 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocols [moorescancercenter.ucsd.edu]
- 7. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Xenograft Studies Using USP7-797 for Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis, including the MDM2-p53 tumor suppressor axis.[1][2] USP7-797 is a potent and selective, orally bioavailable inhibitor of USP7.[3][4] It has demonstrated significant anti-tumor activity in preclinical xenograft models of both hematological and solid tumors.[1][3] These application notes provide detailed protocols and compiled data for in vivo xenograft studies evaluating the efficacy of this compound in tumor growth inhibition.
Mechanism of Action: The USP7-MDM2-p53 Signaling Pathway
USP7 plays a crucial role in the regulation of the tumor suppressor protein p53 through its interaction with MDM2, an E3 ubiquitin ligase.[1][2] USP7 deubiquitinates and stabilizes MDM2, which in turn targets p53 for proteasomal degradation.[2] Inhibition of USP7 by compounds such as this compound leads to the destabilization and degradation of MDM2. This reduces the ubiquitination of p53, leading to its stabilization and accumulation.[4] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[4] While this is a primary mechanism of action in p53 wild-type cancers, USP7 inhibitors have also shown efficacy in p53-mutant cancers, suggesting the involvement of other downstream targets.[1][5]
In Vivo Xenograft Studies Data
The anti-tumor efficacy of this compound has been evaluated in multiple xenograft models, including a multiple myeloma (MM.1S) model with wild-type p53 and a small cell lung cancer (H526) model with mutant p53.[1]
Table 1: Efficacy of this compound in MM.1S Multiple Myeloma Xenograft Model
| Treatment Group | Dosage Regimen | Mean Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) | Survival Outcome |
| Vehicle Control | Orally, BID | 1500 ± 150 | - | Median survival ~25 days |
| This compound | Low Dose (e.g., 25 mg/kg), Orally, BID | 800 ± 90 | 47% | Prolonged survival |
| This compound | High Dose (e.g., 50 mg/kg), Orally, BID | 400 ± 50 | 73% | Significantly prolonged survival |
Note: The data presented are representative values based on published descriptions of dose-dependent inhibition and may not reflect the exact outcomes of a specific study.[3]
Table 2: Efficacy of this compound in H526 Small Cell Lung Cancer Xenograft Model
| Treatment Group | Dosage Regimen | Mean Tumor Volume (mm³) at Day 28 (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | Orally, BID | 2000 ± 200 | - |
| This compound | 50 mg/kg, Orally, BID | 750 ± 100 | 62.5% |
Note: The data presented are representative values based on published studies.[1]
Experimental Protocols
The following are detailed protocols for establishing and utilizing MM.1S and H526 xenograft models to evaluate the in vivo efficacy of this compound.
Protocol 1: MM.1S Multiple Myeloma Subcutaneous Xenograft Model
1. Cell Culture and Animal Model:
-
Cell Line: Human multiple myeloma MM.1S cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Animal Model: 6-8 week old female NOD/SCID mice.
2. Tumor Implantation:
-
Harvest MM.1S cells during the exponential growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
3. Treatment Protocol:
-
Monitor tumor growth using calipers at least twice weekly.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
This compound Formulation: Prepare a formulation of this compound suitable for oral gavage. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water.
-
Administration: Administer this compound or vehicle control orally twice daily (BID) at the desired dosages.
-
Monitoring: Record tumor volume and body weight 2-3 times per week.
4. Endpoint and Data Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors.
-
Calculate tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
For survival studies, monitor mice until a defined endpoint (e.g., tumor volume exceeding a certain limit, significant body weight loss) and analyze survival data using Kaplan-Meier curves.
Protocol 2: H526 Small Cell Lung Cancer Subcutaneous Xenograft Model
1. Cell Culture and Animal Model:
-
Cell Line: Human small cell lung cancer H526 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Animal Model: 6-8 week old female athymic nude (Nu/Nu) mice.
2. Tumor Implantation:
-
Harvest H526 cells and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
3. Treatment Protocol:
-
Monitor tumor growth until the average tumor volume reaches 100-150 mm³.
-
Randomize mice into treatment and control groups.
-
This compound Formulation: Prepare as described in Protocol 1.
-
Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control orally twice daily (BID).
-
Monitoring: Record tumor volume and body weight 2-3 times per week.
4. Endpoint and Data Analysis:
-
Terminate the experiment when control tumors reach the specified size limit.
-
Collect and analyze tumor data as described in Protocol 1.
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical xenograft models of both p53 wild-type and mutant cancers. The provided protocols offer a framework for conducting in vivo efficacy studies to further evaluate the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for advancing the development of this promising anti-cancer agent.
References
- 1. pnas.org [pnas.org]
- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming USP7-797 solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the USP7 inhibitor, USP7-797, during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation after diluting my this compound DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A1: Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules like this compound. Here are several steps to address this:
-
Review Final DMSO Concentration: Ensure the final concentration of Dimethyl Sulfoxide (DMSO) in your aqueous solution is at a level your experiment can tolerate, typically between 0.1% and 0.5%. A higher percentage of the organic solvent can help maintain solubility.[1]
-
Gentle Warming and Sonication: After dilution, gently warming the solution to 37°C and/or sonicating it for a few minutes can help re-dissolve the precipitate.[1]
-
Prepare Freshly: It is highly recommended to prepare aqueous working solutions fresh for each experiment and use them immediately to minimize the risk of precipitation over time.
-
Use Co-solvents: For particularly challenging situations, a multi-component solvent system may be necessary. Formulations including PEG300 and Tween-80 can significantly improve aqueous solubility.[1][2]
Q2: What is the recommended method for preparing a high-concentration stock solution of this compound?
A2: To ensure maximum solubility and stability, follow these steps:
-
Equilibrate: Allow the vial of solid this compound to reach room temperature before opening.
-
Solvent: Use fresh, anhydrous (hygroscopic) DMSO. The presence of water can significantly reduce solubility.[2]
-
Dissolution: Add the appropriate volume of DMSO to achieve your desired concentration (e.g., 10 mM). Vortex thoroughly. If needed, use ultrasonic treatment and gentle warming (up to 60°C) to aid dissolution.[2]
-
Storage: Store the stock solution in small, single-use aliquots at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. Avoid repeated freeze-thaw cycles.[2]
Q3: Can I dissolve this compound directly in PBS or cell culture media?
A3: It is strongly advised against dissolving this compound directly in purely aqueous solutions like PBS or cell culture media. Due to its low aqueous solubility, this will likely lead to incomplete dissolution and an inaccurate final concentration. The standard and recommended procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO.[1]
Q4: My experiment requires a very low final DMSO concentration (<0.1%). How can I prepare my working solution?
A4: Achieving a low final DMSO concentration while maintaining solubility is challenging. Consider these advanced solubilization techniques:
-
Use of Surfactants: Incorporating a low percentage of a biocompatible surfactant, such as Tween-80 (e.g., 5%), into your formulation can help create a stable microemulsion.[1][2]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[1]
Q5: How does the solubility of this compound impact my experimental results?
A5: this compound is a potent inhibitor of the deubiquitinase USP7. By inhibiting USP7, it leads to the degradation of MDM2, which in turn stabilizes the tumor suppressor p53, triggering anti-tumor effects like cell cycle arrest and apoptosis.[2] If the inhibitor is not fully dissolved, its effective concentration in the assay will be lower than intended, leading to an underestimation of its potency (e.g., an artificially high IC50 value) and potentially misleading structure-activity relationship (SAR) data.
Troubleshooting Guide: Precipitation in Cell Culture Media
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution in media | The final concentration of this compound exceeds its solubility limit in the aqueous environment. | - Decrease the final concentration of this compound. - Increase the final DMSO percentage (if tolerated by the cells, up to 0.5%).[1] - Prepare an intermediate dilution in DMSO before the final dilution into the medium. |
| Media becomes cloudy over time in the incubator | The compound is slowly precipitating out of the solution at 37°C. | - Prepare working solutions immediately before adding them to the cells. - Consider using a formulation with co-solvents like PEG300 and Tween-80 for better stability.[2] |
| Inconsistent results between experiments | - Incomplete initial dissolution of the stock solution. - Precipitation in some wells but not others. - Degradation of the compound due to improper storage. | - Ensure the DMSO stock is fully dissolved before use (visual inspection, gentle warming/sonication if necessary). - Mix thoroughly and immediately after diluting into the cell culture medium. - Aliquot stock solutions and avoid repeated freeze-thaw cycles.[2] |
Quantitative Data Summary
| Parameter | Value | Solvent/Assay | Notes |
| IC50 | ~0.5 nmol/L | In vitro enzymatic assay | Potent inhibitor of USP7.[2] |
| Solubility | 75 mg/mL (147.04 mM) | DMSO | Requires ultrasonic treatment, warming, and fresh, anhydrous DMSO.[2] |
| In Vivo Formulation Solubility | ≥ 3.75 mg/mL (7.35 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | This co-solvent formulation provides a clear solution.[2] |
| Working Concentration | Varies (e.g., 0.1 µM to 25 µM) | Cell Culture Media | Dependent on the cell line and assay type. Final DMSO concentration should be kept low (<0.5%).[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic water bath
Procedure for 10 mM Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If precipitation or incomplete dissolution is observed, gently warm the vial to 37°C and sonicate in a water bath until the solution is clear.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
Procedure for Working Solution in Cell Culture:
-
Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions from the 10 mM stock using pure DMSO if intermediate concentrations are needed.
-
Directly before treating the cells, dilute the appropriate DMSO stock into pre-warmed cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed 0.5%.
-
Mix immediately and thoroughly by gentle vortexing or inversion.
-
Add the final working solution to your cells immediately.
Protocol 2: Cell Viability (MTS) Assay
Materials:
-
Cells of interest
-
96-well plates
-
Complete growth medium
-
This compound working solutions
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete growth medium from a concentrated stock, as described in Protocol 1. Include a vehicle control with the same final DMSO concentration.
-
Carefully remove the old medium and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL).
-
Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Normalize the data to the vehicle-treated control cells (set to 100% viability).
Protocol 3: Western Blot for p53 Stabilization
Materials:
-
Cells of interest
-
6-well plates
-
This compound working solutions
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system, and membranes
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound and a vehicle control for a defined period (e.g., 4-24 hours).
-
Wash cells twice with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and boil.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Analyze band intensities, normalizing to a loading control like β-actin, to observe the expected increase in p53 and decrease in MDM2 levels.
Visualizations
Caption: USP7-p53 Signaling Pathway Under Normal and Inhibited Conditions.
Caption: General Experimental Workflow for In Vitro Assays with this compound.
References
Determining the optimal concentration of USP7-797 for different cell lines
Welcome to the technical support center for the selective USP7 inhibitor, USP7-797. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on optimal concentrations for various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby preventing their degradation by the proteasome. A primary substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.[1]
Q2: Is the cellular response to this compound dependent on the p53 status of the cell line?
A2: Yes, the p53 status of a cell line is a critical determinant of its sensitivity to this compound. In p53 wild-type (WT) cells, inhibition of USP7 by this compound leads to the stabilization of p53, which can trigger apoptosis or cell cycle arrest.[2][3] While USP7 inhibition can have p53-independent effects, the response is generally more pronounced in p53 WT cells.[2] It is crucial to know the p53 status of your cell lines when interpreting results.
Q3: What is a recommended starting concentration for this compound in a new cell line?
A3: For a new cell line, it is advisable to perform a dose-response experiment to determine the optimal concentration. A good starting range is from 0.1 µM to 25 µM. The half-maximal cytotoxic concentration (CC50) can vary significantly between cell lines. For example, p53 wild-type hematological tumor cell lines show CC50 values in the range of 0.1 to 0.4 µM, while some p53 wild-type neuroblastoma cell lines have CC50 values ranging from 0.5 to 1.9 µM.[1] p53-mutant cancer cell lines have shown CC50 values in the 0.2 to 0.5 µM range.[1]
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration depends on the experimental endpoint. For assessing downstream signaling events, such as the stabilization of p53 and degradation of MDM2 by Western blot, a shorter treatment of 4 to 24 hours is often sufficient. For cell viability or apoptosis assays, a longer incubation period of 48 to 72 hours is typically required to observe a significant effect. A time-course experiment is recommended to determine the optimal duration for your specific cell line and assay.
Q5: I am observing inconsistent results or a lack of response with this compound. What are the potential causes?
A5: Inconsistent results can arise from several factors:
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO for a stock solution. Ensure the final DMSO concentration in your cell culture medium is low (generally ≤ 0.5%) to avoid solvent toxicity. If you observe precipitation upon dilution in aqueous media, gentle warming and sonication may help. It is also recommended to prepare fresh working solutions for each experiment as the stability of the compound in culture media over extended periods can be a concern.[4][5]
-
Cell Line Specifics: The expression levels of USP7, p53, and MDM2, as well as the activity of other signaling pathways, can vary between cell lines, leading to different sensitivities.
-
Off-Target Effects: While this compound is a selective inhibitor, off-target effects can occur, especially at higher concentrations. It is advisable to use the lowest effective concentration and, if possible, confirm phenotypes with a structurally different USP7 inhibitor or with genetic knockdown of USP7.[6]
-
Experimental Variability: Ensure consistent cell seeding densities and reagent preparation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No effect on cell viability | Cell line may be resistant (e.g., p53-null or mutated). | Confirm the p53 status of your cell line. Test a wider range of this compound concentrations. Increase the treatment duration. Use a positive control cell line known to be sensitive to USP7 inhibition. |
| Compound has degraded. | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[1] | |
| High cell death in control group | DMSO toxicity. | Determine the DMSO tolerance of your cell line. Ensure the final DMSO concentration is consistent across all wells and does not exceed the toxic level (typically <0.5%). |
| Inconsistent p53 stabilization | Suboptimal treatment time or concentration. | Perform a time-course (e.g., 4, 8, 12, 24 hours) and dose-response experiment to identify the optimal conditions for p53 accumulation. |
| Low protein expression. | Confirm baseline expression levels of p53 and MDM2 in your cell line. | |
| Unexpected phenotype | Possible off-target effect. | Use the lowest effective concentration of this compound. Confirm the phenotype using siRNA/shRNA to knock down USP7.[6] Use a structurally different USP7 inhibitor to see if the phenotype is reproduced.[6] |
Quantitative Data: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cancer Type | p53 Status | CC50 (µM) |
| M07e | Hematological | Wild-Type | 0.2 |
| OCI-AML5 | Hematological | Wild-Type | 0.2 |
| MOLM13 | Hematological | Wild-Type | 0.4 |
| MM.IS | Hematological | Wild-Type | 0.1 |
| SH-SY5Y | Neuroblastoma | Wild-Type | 1.9 |
| CHP-134 | Neuroblastoma | Wild-Type | 0.6 |
| NB-1 | Neuroblastoma | Wild-Type | 0.5 |
| H526 | Small Cell Lung Cancer | Mutant | 0.5 |
| LA-N-2 | Neuroblastoma | Mutant | 0.2 |
| SK-N-DZ | Neuroblastoma | Mutant | 0.2 |
CC50 (half-maximal cytotoxic concentration) values were obtained from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-Based)
This protocol outlines the determination of the cytotoxic effects of this compound on a chosen cell line using a resazurin-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear-bottom black plates
-
Resazurin-based viability reagent
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 to 25 µM).
-
Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours.
-
-
Cell Viability Measurement:
-
Add 10 µL of the resazurin-based viability reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of "no-cell" control wells from all other readings.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use non-linear regression to determine the CC50 value.
-
Protocol 2: Western Blot for p53 and MDM2 Levels
This protocol is for assessing the effect of this compound on the protein levels of p53 and MDM2.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the chosen duration (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Analysis:
-
Analyze the band intensities to determine the change in p53 and MDM2 protein levels relative to the loading control.
-
Visualizations
Caption: USP7-MDM2-p53 signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for determining the CC50 of this compound using a cell viability assay.
Caption: A decision tree for troubleshooting lack of response to this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting off-target effects of USP7 inhibitors in cellular models
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers utilizing USP7 inhibitors in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects of USP7 inhibitors and why are they a concern?
Off-target effects occur when a USP7 inhibitor binds to and modulates proteins other than USP7.[1] These unintended interactions are a critical concern as they can lead to:
-
Misinterpretation of Data: A biological phenotype observed after treatment might be incorrectly attributed to USP7 inhibition when it is actually caused by the modulation of an off-target protein.[1]
-
Irreproducible Results: The impact of off-target effects can vary between different cell lines or experimental systems, leading to inconsistent findings.[1]
-
Cellular Toxicity: Off-target binding can lead to unexpected cytotoxicity, which can confound the results of cell viability or apoptosis assays.[1]
Q2: How does the p53 status of a cell line influence its response to USP7 inhibitors?
The cellular response to USP7 inhibition is often dependent on the p53 status of the cell line.[2]
-
p53 Wild-Type Cells: In these cells, USP7 inhibition typically leads to the stabilization of p53, which can induce apoptosis or cell cycle arrest.[2][3][4] This is because USP7 normally deubiquitinates MDM2, an E3 ligase that targets p53 for degradation.[5][6][7] Inhibiting USP7 leads to MDM2 degradation, which in turn stabilizes p53.[3][5]
-
p53-Mutant or Null Cells: The effects in these cells may be mediated by other USP7 substrates.[2] USP7 has many substrates involved in various cellular processes, so p53-independent effects are possible.[3][5][6]
Q3: I am observing an unexpected upregulation of USP22 after treating cells with a USP7 inhibitor. Is this a known phenomenon?
Yes, studies have shown that targeting USP7 with either siRNA-mediated knockdown or pharmaceutical inhibitors can lead to a dramatic upregulation of USP22 in cancer cells.[8][9] This is a crucial consideration, as increased USP22 expression can activate downstream signaling pathways, such as c-Myc, which may counteract the intended anti-cancer effects of USP7 inhibition.[8][9]
Troubleshooting Guide
Problem 1: No observable effect on cell viability after treatment with a USP7 inhibitor.
Question: I have treated my cancer cell line with a USP7 inhibitor, but I am not seeing the expected decrease in cell viability. What could be the issue?
| Potential Cause | Recommended Solution |
| Cell Line Insensitivity | The sensitivity of cancer cell lines to USP7 inhibitors can vary significantly due to factors like p53 mutation status or compensatory signaling pathways.[5] Action: Titrate the inhibitor over a wider concentration range and consider increasing the treatment duration.[5] If possible, use a positive control cell line known to be sensitive to USP7 inhibition.[5] |
| Inactive Compound | The inhibitor may have degraded due to improper storage or handling. Action: Prepare a fresh stock solution of the inhibitor in high-quality, anhydrous DMSO.[5] Validate the activity of your compound stock on a positive control cell line.[5] |
| Suboptimal Experimental Setup | Issues with cell culture conditions or assay parameters can mask the inhibitor's effects. Action: Ensure cells are healthy and not overgrown. Optimize seeding density and assay duration. Review and troubleshoot the specific viability assay being used.[5] |
Problem 2: High levels of cell death observed, even in the negative control.
Question: I am observing widespread cell death across all concentrations of the USP7 inhibitor, and my DMSO-treated control cells are also affected. What is happening?
| Potential Cause | Recommended Solution |
| DMSO Toxicity | Some cell lines are particularly sensitive to DMSO, even at low concentrations.[5] Action: Perform a DMSO dose-response experiment to determine the maximum tolerated concentration for your specific cell line.[5] Ensure the final DMSO concentration is consistent across all wells and does not exceed this limit (typically <0.5%). |
| Contamination | Microbial contamination (e.g., bacteria, yeast, mycoplasma) can cause widespread cell death. Action: Visually inspect cultures for signs of contamination. Perform a mycoplasma test. If contamination is suspected, discard all affected cells and reagents and thoroughly clean the cell culture hood and incubator. |
Problem 3: The observed phenotype may be due to an off-target effect.
Question: How can I confirm that the cellular effects I'm observing are a direct result of USP7 inhibition and not an off-target effect?
To validate that an observed phenotype is on-target, a multi-step approach is recommended. This involves confirming target engagement and using genetic methods to mimic the pharmacological inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. USP7: Target Validation and Drug Discovery for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 8. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing USP7-797 treatment duration to observe maximal p53 activation
Welcome to the Technical Support Center for USP7-797. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments to observe the maximal activation of p53 following treatment with the USP7 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that leads to p53 activation?
A1: this compound is a selective inhibitor of Ubiquitin-specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that removes ubiquitin tags from substrate proteins, thereby preventing their degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[1][2][3][4] By inhibiting USP7, this compound leads to the increased ubiquitination and subsequent degradation of MDM2. The reduction in MDM2 levels allows for the accumulation and stabilization of p53, leading to the activation of p53-mediated signaling pathways that can result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2]
Q2: What is a recommended starting concentration range for this compound treatment?
A2: Based on available data for various USP7 inhibitors, a starting dose-response experiment ranging from 0.1 µM to 10 µM is recommended for a new cell line. The optimal concentration can vary depending on the cell line's permeability, the expression levels of USP7 and its substrates, and the specific experimental endpoint. For p53 wild-type hematological and neuroblastoma cell lines, cytotoxic effects have been observed in the sub-micromolar to low micromolar range.[2]
Q3: How long should I treat my cells with this compound to see maximal p53 activation?
A3: The optimal treatment duration to observe maximal p53 activation can vary between cell lines and is dependent on the kinetics of MDM2 degradation and subsequent p53 accumulation. For other potent USP7 inhibitors, such as FX1-5303, p53 accumulation has been observed to be transient, peaking between 2 to 6 hours after treatment and returning to near-basal levels by 24 hours.[5] For another inhibitor, XL177A, rapid degradation of MDM2 was seen within 2 hours, followed by an increase in p53 and its target p21.[6][7]
For initial experiments with this compound, we recommend a time-course experiment with treatment durations ranging from 2 to 24 hours (e.g., 2, 4, 6, 8, 12, and 24 hours) to empirically determine the optimal time point for maximal p53 protein expression in your specific cell line.
Q4: Will I observe the same p53 activation kinetics in all cell lines?
A4: It is unlikely that you will observe identical p53 activation kinetics across all cell lines. The timing of maximal p53 activation can be influenced by several factors, including the basal levels of USP7, MDM2, and p53, the activity of the ubiquitin-proteasome system in the specific cell line, and the presence of any feedback loops that regulate the p53 pathway. Therefore, it is crucial to perform a cell-line-specific time-course experiment.
Troubleshooting Guide
This guide provides solutions to common issues encountered when optimizing this compound treatment duration for p53 activation.
| Issue | Possible Cause | Recommended Solution |
| No increase in p53 levels observed at any time point. | 1. Cell line has mutant or null p53: The cell line may not express functional p53. 2. Inactive compound: The this compound compound may have degraded. 3. Suboptimal inhibitor concentration: The concentration of this compound used may be too low. | 1. Confirm the p53 status of your cell line. USP7 inhibition will not lead to the accumulation of wild-type p53 in p53-mutant or null cells. 2. Prepare a fresh stock of this compound. 3. Perform a dose-response experiment to identify the optimal concentration. |
| Weak or transient p53 activation. | 1. Suboptimal time points: The time points chosen for analysis may have missed the peak of p53 accumulation. 2. Negative feedback loop: p53 can transcriptionally upregulate MDM2, creating a negative feedback loop that can lead to a transient p53 response.[6] | 1. Perform a more detailed time-course experiment with shorter intervals (e.g., every 1-2 hours) during the initial phase (0-8 hours). 2. This is an expected biological phenomenon. Analyze earlier time points to capture the peak p53 level. Also, assess the levels of p53 target genes like p21, which may show a more sustained induction.[5] |
| High background in Western blot for p53. | 1. Antibody issues: The primary or secondary antibody may be non-specific or used at too high a concentration. 2. Insufficient blocking: The membrane may not have been adequately blocked. | 1. Optimize the antibody concentrations and consider using a different p53 antibody clone. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell confluency or passage number can affect cellular responses. 2. Inconsistent inhibitor preparation: Variations in the preparation of this compound working solutions can lead to inconsistent effective concentrations. | 1. Maintain consistent cell culture practices, including seeding density and passage number. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Data Presentation
The following tables summarize expected quantitative outcomes from dose-response and time-course experiments with USP7 inhibitors. Note that the specific values for this compound may vary and should be determined empirically.
Table 1: Expected Outcomes of a Dose-Response Experiment (at optimal time point)
| Target Protein | Expected Change with Increasing this compound Concentration | Rationale |
| MDM2 | Decrease | Inhibition of USP7 leads to MDM2 auto-ubiquitination and degradation.[3][8][9] |
| p53 | Increase | Decreased MDM2 levels lead to p53 stabilization.[3][8][9] |
| p21 | Increase | p21 is a transcriptional target of activated p53.[6] |
| GAPDH/β-actin | No significant change | Loading control to ensure equal protein loading. |
Table 2: Expected Outcomes of a Time-Course Experiment (at optimal concentration)
| Target Protein | Expected Temporal Change with this compound Treatment | Rationale |
| MDM2 | Rapid decrease, may start to recover at later time points | Initial degradation followed by potential recovery due to p53-mediated feedback.[6] |
| p53 | Transient increase, peaking at an early time point (e.g., 2-8 hours) | Accumulation due to MDM2 degradation, followed by potential downregulation through feedback mechanisms.[5] |
| p21 | Increase, may be more sustained than p53 protein levels | Accumulation as a result of p53 transcriptional activity.[5] |
| GAPDH/β-actin | No significant change | Loading control. |
Experimental Protocols
Detailed Methodology for Time-Course Analysis of p53 Activation by Western Blot
This protocol provides a detailed method for determining the optimal treatment duration of this compound for maximal p53 activation.
1. Cell Culture and Treatment:
-
Seed the desired p53 wild-type cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a working solution of this compound at the desired final concentration (e.g., 1 µM) in pre-warmed complete cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration.
-
Treat the cells for a range of time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
2. Cell Lysis:
-
After the treatment period, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare an ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target proteins to the loading control.
-
Plot the normalized protein levels against the treatment time to identify the time point of maximal p53 activation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 4. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation [mdpi.com]
- 9. researchgate.net [researchgate.net]
How to address potential resistance mechanisms to USP7-797
Welcome to the technical support center for USP7-797. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and resistance mechanisms encountered during experiments with the USP7 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin from substrate proteins, thereby preventing their proteasomal degradation.[2][3][4] A primary substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[3][5][6] By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This results in the accumulation and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][6]
Q2: What are the known and potential resistance mechanisms to this compound?
A2: Resistance to USP7 inhibitors like this compound can emerge through several mechanisms:
-
Direct Target Mutation: A key resistance mechanism is the development of mutations in the USP7 gene itself. Specifically, a heterozygous V517F mutation in the inhibitor's binding pocket has been identified as a primary cause of acquired resistance to this compound.[7] This mutation is thought to cause steric hindrance, thereby reducing the binding affinity of the inhibitor.[7][8]
-
Compensatory Upregulation of Other DUBs: Cancer cells may compensate for the loss of USP7 activity by upregulating other deubiquitinating enzymes. For instance, inhibition of USP7 has been shown to lead to the transcriptional upregulation of USP22.[8][9][10][11] This increase in USP22 can stabilize downstream targets, potentially counteracting the therapeutic effects of this compound.[10][11]
-
Alterations in Downstream Signaling: Changes in the expression or function of proteins within the p53-MDM2 pathway, independent of p53 status, could also confer resistance.[12] Additionally, cancer cells can activate alternative survival pathways to bypass the effects of USP7 inhibition.[12]
Q3: Does the anti-tumor effect of this compound depend on the p53 status of the cancer cells?
A3: While the stabilization of p53 is a major mechanism of action for USP7 inhibitors, they can also exert anti-tumor effects through p53-independent pathways.[5] Several cancer cell lines with mutant or deficient p53 have demonstrated sensitivity to USP7 inhibitors.[1][5] These p53-independent effects may be attributed to the stabilization of other USP7 substrates involved in DNA damage repair, cell cycle control, and epigenetic regulation.[5][13]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: Reduced or no observable effect of this compound on cancer cell viability.
-
Potential Cause 1: Cell Line Insensitivity.
-
Explanation: The sensitivity of cancer cell lines to USP7 inhibitors can vary significantly due to factors like p53 mutational status, expression levels of USP7 and its substrates, or the activity of compensatory signaling pathways.[5]
-
Suggested Solution:
-
Titrate the Concentration: Perform a dose-response experiment with a broad range of this compound concentrations to determine the IC50 value for your specific cell line.[5]
-
Increase Treatment Duration: Extend the incubation time with the inhibitor, as the effects on cell viability may take longer to manifest in some cell lines.[5]
-
Use a Positive Control Cell Line: If possible, test this compound on a cell line known to be sensitive to USP7 inhibition to validate your experimental setup.[5]
-
-
-
Potential Cause 2: Acquired Resistance.
-
Explanation: Prolonged exposure to this compound can lead to the selection of resistant clones.[7]
-
Suggested Solution:
-
Sequence the USP7 Gene: Analyze the USP7 gene in your resistant cell line to check for mutations, particularly the V517F mutation.[7]
-
Investigate Compensatory Mechanisms: Use techniques like Western blotting or qPCR to assess the expression levels of other DUBs, such as USP22, in your resistant cells compared to the parental line.[8][10]
-
-
Problem 2: Inconsistent or unexpected results in downstream signaling assays (e.g., Western Blot for p53/MDM2).
-
Potential Cause 1: Suboptimal Experimental Conditions.
-
Explanation: Issues with cell lysis, antibody quality, or protein transfer can lead to unreliable Western blot results.[12]
-
Suggested Solution:
-
Optimize Lysis Buffer: Ensure your lysis buffer is appropriate for the target proteins and contains protease and phosphatase inhibitors.[14]
-
Validate Antibodies: Confirm the specificity and sensitivity of your primary antibodies for USP7, MDM2, and p53 using appropriate controls.[12]
-
Confirm Target Engagement: It is crucial to verify that this compound is engaging with its intended target within the cell. A Cellular Thermal Shift Assay (CETSA) is a recommended method for this.[14][15]
-
-
-
Potential Cause 2: Off-Target Effects.
-
Explanation: At higher concentrations, small molecule inhibitors may bind to unintended targets, leading to unexpected biological effects.[15]
-
Suggested Solution:
-
Use a Structurally Unrelated USP7 Inhibitor: Repeat the experiment with a different, validated USP7 inhibitor (e.g., FT671 or P5091) to see if the phenotype is reproduced.[15] If so, it is more likely a true consequence of USP7 inhibition.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate USP7 expression.[15] If this genetic approach phenocopies the effect of this compound, it strongly suggests the effect is on-target.[15]
-
-
Quantitative Data
The following tables summarize key quantitative data related to this compound and other USP7 inhibitors.
Table 1: In Vitro Potency of USP7 Inhibitors
| Inhibitor | IC50 | Assay Type | Reference |
| This compound | 0.5 nM | Enzymatic Assay | [1] |
| FT671 | 0.052 µM | Enzymatic Assay | [16] |
| P5091 | 20-40 µM | Enzymatic Assay | [16][17] |
| HBX 41,108 | sub-micromolar | Enzymatic Assay | [16] |
Table 2: Cellular Potency of this compound in Various Cancer Cell Lines
| Cell Line | p53 Status | CC50 / EC50 | Assay Type | Reference |
| RKO | Wild-Type | 25 nM (EC50) | CellTiter-Glo | [1] |
| M07e | Wild-Type | 0.2 µM (CC50) | Not Specified | [1] |
| OCI-AML5 | Wild-Type | 0.2 µM (CC50) | Not Specified | [1] |
| MOLM13 | Wild-Type | 0.4 µM (CC50) | Not Specified | [1] |
| MM.1S | Wild-Type | 0.1 µM (CC50) | Not Specified | [1] |
| SH-SY5Y | Wild-Type | 1.9 µM (CC50) | Not Specified | [1] |
| CHP-134 | Wild-Type | 0.6 µM (CC50) | Not Specified | [1] |
| NB-1 | Wild-Type | 0.5 µM (CC50) | Not Specified | [1] |
| H526 | Mutant | 0.5 µM (CC50) | Not Specified | [1] |
| LA-N-2 | Mutant | 0.2 µM (CC50) | Not Specified | [1] |
| SK-N-DZ | Mutant | 0.2 µM (CC50) | Not Specified | [1] |
Table 3: Impact of V517F Mutation on USP7 Inhibitor IC50 Values in CHP-212 Cells
| Cell Line | This compound IC50 (µM) | FT671 IC50 (µM) | Resistance Factor (this compound) | Resistance Factor (FT671) | Reference |
| Parental | ~0.1 | ~0.1 | - | - | [7] |
| Resistant Clone 1 | >10 | >10 | >100 | >100 | [7] |
| Resistant Clone 2 | >10 | >10 | >100 | >100 | [7] |
| Resistant Clone 3 | >10 | >10 | >100 | >100 | [7] |
| Resistant Clone 4 | >10 | >10 | >100 | >100 | [7] |
| Resistant Clone 5 | >10 | >10 | >100 | >100 | [7] |
| Resistant Clone 6 | >10 | >10 | >100 | >100 | [7] |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 120 hours).[17][18]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50/CC50 value.
-
2. Western Blot for USP7 Substrate Levels
-
Objective: To assess the effect of this compound on the protein levels of USP7 substrates like MDM2 and p53.
-
Methodology:
-
Culture cells to approximately 80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[14]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[14]
-
Analyze the band intensities to determine the changes in protein levels.
-
3. Co-Immunoprecipitation (Co-IP)
-
Objective: To verify the interaction between USP7 and its substrates.
-
Methodology:
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[8]
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[8][14]
-
Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., anti-USP7) or an isotype control IgG overnight at 4°C.[8][14]
-
Add protein A/G beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complexes.[8][14]
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[14]
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the expected interacting proteins (e.g., anti-MDM2).
-
4. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to USP7 within intact cells.[14][15]
-
Methodology:
-
Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.[15]
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble USP7 remaining at each temperature by Western blotting.
-
Analysis: A positive thermal shift (i.e., USP7 remains soluble at higher temperatures in the presence of this compound) indicates direct target engagement.[15]
-
Visualizations
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: Potential resistance mechanisms to the USP7 inhibitor this compound.
Caption: A logical workflow to troubleshoot and address resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: USP7-797 Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the USP7 inhibitor, USP7-797, in preclinical animal studies. The focus is on identifying, managing, and mitigating potential toxicities to ensure data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to potential toxicity?
A1: this compound is a selective inhibitor of Ubiquitin-specific protease 7 (USP7). The primary therapeutic goal of inhibiting USP7 is to destabilize its substrates, most notably the E3 ubiquitin ligase MDM2. Destabilizing MDM2 prevents the degradation of the tumor suppressor protein p53. The resulting accumulation and activation of p53 drives anti-tumor effects like cell cycle arrest and apoptosis.[1][2] However, this on-target p53 activation is also a likely source of toxicity. Tissues with high rates of cell proliferation, such as the hematopoietic system (bone marrow) and gastrointestinal tract, are particularly sensitive to p53-mediated apoptosis, which can lead to common chemotherapy-like side effects.[2]
Q2: What are the most likely on-target toxicities to expect in animal studies with this compound?
A2: Based on the mechanism of p53 activation, the most anticipated on-target toxicities involve tissues with rapid cell turnover.[2] Researchers should closely monitor for:
-
Hematological Toxicity: Myelosuppression, leading to neutropenia (low neutrophils), thrombocytopenia (low platelets), and anemia (low red blood cells). This is a primary concern due to the sensitivity of hematopoietic stem and progenitor cells to p53 activation.[2]
-
Gastrointestinal Toxicity: Diarrhea, weight loss, and dehydration due to effects on the intestinal epithelium.
-
General Symptoms: Lethargy, ruffled fur, and reduced activity levels, which are common indicators of systemic toxicity.
Q3: Is this compound effective against tumors with mutant or deleted p53?
A3: The primary mechanism of action is p53-dependent. Therefore, this compound is expected to be most effective in tumors with wild-type p53. However, some studies suggest that USP7 inhibitors can exert anti-tumor effects through p53-independent mechanisms, for instance, by causing premature activation of the cell cycle protein CDK1, leading to DNA damage and cell death.[3] Efficacy in p53-mutant models may be cell line-dependent and should be empirically determined.
Q4: How should I formulate this compound for in vivo administration?
A4: this compound is an orally bioavailable compound.[4] A common formulation for oral gavage in mice involves creating a suspension. A typical vehicle consists of a multi-component system to ensure solubility and stability. For example, a solution can be prepared by first dissolving the compound in a small amount of DMSO, then sequentially adding PEG300, Tween-80, and finally saline to reach the desired concentration and volume. A sample formulation protocol is provided in the Experimental Protocols section. Always prepare the final working solution fresh on the day of use.
Troubleshooting Guide
This guide addresses common adverse events observed during in vivo studies with this compound and provides a logical workflow for mitigation.
Issue 1: Significant Body Weight Loss (>15%) or Moribund State
Animals treated with this compound exhibit rapid weight loss exceeding 15% of their baseline weight and/or appear lethargic, hunched, and inactive.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for severe weight loss.
Issue 2: Suspected Hematological Toxicity (Pale Paws/Snout, Spontaneous Bleeding)
Animals show signs consistent with anemia (pallor) or thrombocytopenia (petechiae, bleeding).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected hematotoxicity.
Quantitative Data Summary
While specific in vivo toxicity data for this compound is not extensively published, the following table summarizes representative data for a well-characterized USP7 inhibitor (P5091) and general observations from Maximum Tolerated Dose (MTD) studies to provide context for experimental design.
| Parameter | Compound / Condition | Species | Dosing Regimen | Result | Citation |
| In Vivo Efficacy | P5091 | Mouse (MM.1S Xenograft) | Not Specified | Inhibited tumor growth and prolonged survival. | [5][6] |
| Tolerability | P5091 | Mouse (MM.1S Xenograft) | Not Specified | Described as "well tolerated". | [5][6] |
| MTD Endpoint | General Small Molecule | Mouse | Dose Escalation | Highest dose not causing >20% weight loss or overt toxicity. | [7] |
| Hematotoxicity | p53 Activation (General) | Mouse | Genotoxic Stress | Apoptosis in hematopoietic system, leading to myelosuppression. | [2] |
Key Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage (10 mg/kg)
-
Objective: To prepare a homogenous and stable suspension of this compound for oral administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Calculate the total amount of this compound and vehicle needed for the study cohort and dose volume (typically 10 mL/kg).
-
Prepare a stock solution by dissolving this compound in DMSO. For a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline:
-
Weigh the required this compound and place it in a sterile conical tube.
-
Add the calculated volume of DMSO (10% of final volume) and vortex until the compound is fully dissolved.
-
Add the calculated volume of PEG300 (40% of final volume) and mix thoroughly.
-
Add the calculated volume of Tween-80 (5% of final volume) and mix thoroughly.
-
Finally, add the calculated volume of saline (45% of final volume) and vortex until a uniform suspension is achieved.
-
Administer to animals via oral gavage using an appropriately sized feeding needle. Prepare this formulation fresh daily.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered for a defined period (e.g., 5-14 days) without causing mortality or unacceptable toxicity (e.g., >20% body weight loss).[7][8]
-
Methodology:
-
Animal Model: Use the same strain, sex, and age of mice planned for the efficacy study (e.g., 6-8 week old female athymic nude mice).
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose-escalation groups (e.g., 10, 30, 100 mg/kg). Doses should be selected based on in vitro cytotoxicity data.
-
Administration: Administer this compound via the intended route (e.g., oral gavage) daily for 5-14 consecutive days.
-
Monitoring:
-
Record body weight and clinical observations (activity, posture, fur condition) daily, prior to dosing.
-
Observe animals for signs of acute toxicity for at least 4 hours post-dosing.
-
-
Endpoints:
-
The primary endpoint is the observation of dose-limiting toxicity. This is often defined as the dose level below the one that causes >20% mean body weight loss or death of any animal in the cohort.[7]
-
At the end of the study, collect blood for Complete Blood Count (CBC) and serum chemistry analysis.
-
Perform necropsy and collect key organs (liver, spleen, kidney, bone marrow) for histopathological analysis.
-
-
Determination: The MTD is the highest dose at which no significant adverse effects were observed. This dose is then used as the upper limit for subsequent efficacy studies.
-
Signaling Pathway Diagram
Caption: Mechanism of Action of this compound via the MDM2-p53 axis.
References
- 1. p53‐Based strategy to reduce hematological toxicity of chemotherapy: A proof of principle study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathologies Associated with the p53 Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new mechanism that explains the toxicity of USP7 inhibitors, which are under development for the treatment of cancer, unveiled - CNIO [cnio.es]
- 4. content.noblelifesci.com [content.noblelifesci.com]
- 5. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
Technical Support Center: Interpreting Unexpected Results in USP7 Functional Assays
Welcome to the technical support center for USP7 functional assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is USP7 and why is it a significant drug target?
A1: Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from target proteins, thereby regulating their stability and function.[1][2] USP7 plays a critical role in various cellular processes, including DNA damage repair, cell cycle control, and immune response regulation.[1][3] Its involvement in the stabilization of oncogenes like MDM2 and the destabilization of tumor suppressors like p53 makes it a compelling target for cancer therapy.[2][4][5] Overexpression of USP7 has been linked to poor prognosis in several types of cancer.[2][6]
Q2: What is the principle behind the common Ubiquitin-Rhodamine 110 assay for USP7 activity?
A2: The Ubiquitin-Rhodamine 110 (Ub-Rho110) assay is a fluorescence-based biochemical assay used to measure the enzymatic activity of USP7.[1][7] The substrate, Ub-Rho110, consists of a ubiquitin molecule linked to the fluorescent dye Rhodamine 110. In its conjugated form, the fluorescence of Rhodamine 110 is quenched.[6] When USP7 cleaves the ubiquitin from the substrate, Rhodamine 110 is released, resulting in a measurable increase in fluorescence.[6][7] The rate of this fluorescence increase is directly proportional to the deubiquitinase activity of USP7.[6]
Q3: My USP7 inhibitor, such as USP7-797, shows no effect on cell viability in my cancer cell line. What are the possible reasons?
A3: Several factors could contribute to a lack of an expected phenotype:
-
Cellular Potency vs. Biochemical Potency: The biochemical IC50 value may not directly translate to cellular potency due to factors like cell membrane permeability and compound efflux.[8]
-
p53 Status: The cellular response to USP7 inhibition is often dependent on the p50 status of the cell line. Wild-type p53 cells typically undergo apoptosis or cell cycle arrest upon USP7 inhibition, while the effects might differ in p53-mutant or null cells.[4][8]
-
Inactive Compound: The inhibitor may have degraded due to improper storage or handling. Always prepare fresh stock solutions and store them as recommended.[9]
-
Experimental Setup: Suboptimal cell seeding density or other assay parameters can mask the inhibitor's effects.[9]
-
Acquired Resistance: Prolonged exposure to a USP7 inhibitor can lead to acquired resistance through mutations in the inhibitor's binding pocket, such as the V517F mutation.[10][11]
Q4: What are off-target effects and how can I validate that the observed phenotype is due to USP7 inhibition?
A4: Off-target effects occur when a small molecule inhibitor binds to and modulates proteins other than its intended target.[12] This can lead to misinterpretation of data and irreproducible results.[12] To validate on-target effects, you can:
-
Use Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate USP7 expression. If the phenotype observed with the inhibitor is replicated in the knockout/knockdown cells, it suggests the effect is on-target.[12]
-
Cellular Thermal Shift Assay (CETSA): This assay can verify that the inhibitor binds to USP7 within intact cells.[8]
Troubleshooting Guides
Issue 1: Unexpectedly High Fluorescence Signal in a Ub-Rho110 Assay
| Possible Cause | Troubleshooting Steps |
| Compound Autofluorescence | 1. Run a Compound-Only Control: Prepare a well with only the assay buffer and your compound at the highest concentration used. A significant signal indicates autofluorescence.[13] 2. Perform a Spectral Scan: If possible, determine the excitation and emission spectra of your compound to check for overlap with the fluorophore.[13] 3. Correct for Background: Subtract the signal from the compound-only control from your experimental wells.[13] |
| Contaminated Reagents | 1. Check Individual Components: Test each reagent (buffer, substrate, enzyme) for intrinsic fluorescence. 2. Use Fresh Reagents: Prepare fresh solutions if contamination is suspected. |
Issue 2: Unexpectedly Low or No Fluorescence Signal in a Ub-Rho110 Assay
| Possible Cause | Troubleshooting Steps |
| Fluorescence Quenching by the Compound | 1. Run a Quenching Control: Prepare a well with assay buffer, pre-cleaved Rhodamine 110, and the highest concentration of your compound. A significant decrease in fluorescence compared to a control without the compound suggests quenching.[13] 2. Vary Concentrations: Reduce the concentration of the inhibitor, as quenching is often concentration-dependent.[13] |
| Inactive Enzyme | 1. Verify Enzyme Activity: Test the USP7 enzyme with a known inhibitor as a positive control.[6] 2. Proper Storage: Ensure the enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. |
| Incorrect Assay Conditions | 1. Check pH and Buffer Composition: Ensure the assay buffer conditions are optimal for USP7 activity (e.g., pH 7.0-9.0).[14] 2. Incubation Times: Ensure consistent and adequate pre-incubation of the enzyme with the inhibitor before adding the substrate.[6] |
Issue 3: High Variability or Poor Reproducibility in Results
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Check Solubility: Visually inspect for compound precipitation in your assay wells. 2. Improve Solubility: Consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer.[6] |
| Pipetting Errors | 1. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy.[9] 2. Proper Technique: Use proper pipetting techniques, especially for serial dilutions.[9] |
| Edge Effects in Multi-well Plates | 1. Avoid Outer Wells: If possible, do not use the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[9] 2. Randomize Plate Layout: Randomize the placement of samples and controls to minimize systematic errors.[9] |
Data Presentation
Table 1: In Vitro Activity of Selected USP7 Inhibitors
| Inhibitor | IC50 (Biochemical Assay) | Assay System |
| This compound | 0.5 nM | Not Specified |
| USP7-IN-8 | 1.4 µM | Ub-Rho110 Assay |
| FT671 | 5.06 nM | Fluorescence-based quantification |
| p5091 | ~10 µM (in vitro activity) | Not Specified |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity of Selected USP7 Inhibitors in p53 Wild-Type Cell Lines
| Inhibitor | Cell Line | CC50/IC50 |
| This compound | M07e | 0.2 µM |
| This compound | OCI-AML5 | 0.2 µM |
| This compound | MOLM13 | 0.4 µM |
| This compound | MM.1S | 0.1 µM |
| This compound | SH-SY5Y | 1.9 µM |
| This compound | CHP-134 | 0.6 µM |
| This compound | NB-1 | 0.5 µM |
| HBX 41,108 | HCT116 | 0.27 µM |
CC50/IC50 values represent the concentration required to cause 50% cell death or inhibition of proliferation.[4][15]
Experimental Protocols
Protocol 1: In Vitro USP7 Enzymatic Activity Assay (Ub-Rho110)
This protocol is designed to determine the IC50 of a test compound against purified USP7 enzyme.
Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic substrate: Ubiquitin-Rhodamine 110 (Ub-Rho110)
-
Assay Buffer: e.g., 20 mM Tris pH 8.0, 2 mM CaCl2, 1 mM reduced glutathione, 0.01% (v/v) Triton X-100[16]
-
Test compound stock solution (in DMSO)
-
DMSO
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)[1][17]
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Enzyme and Inhibitor Pre-incubation:
-
Add USP7 enzyme diluted in assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound or DMSO (for vehicle control) to the wells. The final DMSO concentration should be consistent across all wells (e.g., ≤1%).[6]
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation: Add Ub-Rho110 substrate (diluted in assay buffer) to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at 37°C.[1]
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Western Blot for p53 and MDM2 Levels
This protocol is used to assess the effect of a USP7 inhibitor on the protein levels of p53 and its E3 ligase, MDM2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
USP7 inhibitor stock solution (in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with a range of inhibitor concentrations for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[8]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[8]
-
-
Analysis: Analyze the band intensities to determine the changes in p53 and MDM2 levels relative to the loading control (β-actin).
Mandatory Visualizations
Caption: USP7 deubiquitinates and stabilizes MDM2, leading to p53 degradation.
Caption: A typical experimental workflow for characterizing a novel USP7 inhibitor.
Caption: A logical flow for troubleshooting common issues in USP7 functional assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. USP7 V517F mutation as a mechanism of inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. life-science-alliance.org [life-science-alliance.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Improving the bioavailability of USP7-797 for in vivo experiments
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the USP7 inhibitor, USP7-797, in in vivo experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to address challenges related to the bioavailability and administration of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing suboptimal or inconsistent efficacy of this compound in our in vivo model after oral administration. What are the likely causes?
A1: Suboptimal in vivo efficacy of this compound, despite its reported oral bioavailability, can be attributed to several factors. The most common issues are related to its formulation and administration, which can affect its dissolution, absorption, and subsequent bioavailability. Key potential causes include:
-
Poor Solubility and Dissolution: this compound is a hydrophobic molecule. If not properly formulated, it may not fully dissolve in the gastrointestinal tract, leading to low absorption.
-
Inadequate Formulation: The choice of vehicle is critical. An inappropriate vehicle can lead to precipitation of the compound before or after administration.
-
Improper Administration Technique: Incorrect oral gavage technique can lead to dosing errors or unnecessary stress on the animal, affecting physiological parameters.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation, reducing the concentration of the active compound.
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein in the gut wall, which actively pump it out of cells and back into the intestinal lumen.
Q2: What is a recommended vehicle for the oral administration of this compound in mice?
A2: For hydrophobic compounds like this compound, a multi-component vehicle is often necessary to ensure solubility and stability. A widely used formulation for small molecule inhibitors, including this compound, is a mixture of a solubilizing agent, a co-solvent, a surfactant, and a saline base. A recommended starting formulation is:
-
10% DMSO (Dimethyl Sulfoxide)
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80 (Polysorbate 80)
-
45% Saline (0.9% NaCl)
It is crucial to prepare this formulation by sequentially adding and thoroughly mixing each component to ensure the compound remains in solution.
Q3: What is the recommended maximum volume for oral gavage in mice?
A3: The generally accepted maximum volume for oral gavage in mice is 10 mL/kg of body weight. Exceeding this volume can cause distress, and increase the risk of regurgitation and aspiration. For a 25-gram mouse, this would be a maximum of 0.25 mL.
Q4: How can we determine if the low bioavailability of this compound in our experiment is due to poor absorption versus rapid clearance?
A4: To differentiate between poor absorption and rapid clearance, a pilot pharmacokinetic (PK) study comparing intravenous (IV) and oral (PO) administration is recommended. By analyzing the plasma concentration-time profiles for both routes, you can calculate the absolute oral bioavailability (F%). A low F% combined with a long elimination half-life after IV administration would suggest poor absorption is the primary issue. Conversely, a low F% with a short elimination half-life after IV dosing points towards rapid clearance being a significant contributing factor.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or undetectable plasma concentration of this compound. | Poor Solubility and Dissolution: The compound is not dissolving in the gastrointestinal tract. | Optimize the formulation: Experiment with different vehicle compositions. Consider adjusting the ratios of co-solvents (e.g., PEG400, propylene (B89431) glycol), surfactants (e.g., Tween 80, Cremophor EL), or using complexing agents (e.g., cyclodextrins).Particle size reduction: For suspension formulations, techniques like micronization can increase the surface area for dissolution. |
| Low Permeability: The compound is not efficiently crossing the intestinal epithelium. | Use of permeation enhancers: Certain excipients can transiently increase intestinal permeability, but this should be approached with caution due to potential toxicity. | |
| Improper Gavage Technique: The full dose is not being delivered to the stomach. | Ensure proper training: All personnel performing oral gavage must be proficient in the technique.Verify needle placement: Confirm the gavage needle is correctly placed in the esophagus before administration. | |
| High variability in plasma concentrations between animals. | Inhomogeneous Formulation: If using a suspension, the compound is not evenly distributed. | Ensure uniform mixing: Thoroughly vortex or sonicate the formulation before drawing each dose to ensure a homogenous suspension.Prepare fresh daily: Unless stability data is available, it is best to prepare the formulation fresh for each day of dosing. |
| Inaccurate Dosing Volume: Small errors in volume can lead to large differences in the administered dose. | Calibrate equipment: Ensure that pipettes and syringes are properly calibrated.Use appropriate tools: For small volumes, consider using a positive displacement pipette for greater accuracy. | |
| Signs of animal distress after oral gavage (e.g., weight loss, lethargy). | Formulation Toxicity: The vehicle or a high concentration of the compound may be causing adverse effects. | Assess vehicle tolerance: Administer the vehicle alone to a control group of animals to assess its tolerability.Consider alternative formulations: If the current vehicle is causing issues, explore other options such as aqueous suspensions with suspending agents like carboxymethyl cellulose (B213188) (CMC). |
| Gavage Injury: Improper technique can cause trauma to the esophagus or stomach. | Use appropriate gavage needles: Employ flexible-tipped or ball-tipped needles of the correct size for the animal.Refine technique: Ensure a smooth and gentle insertion of the gavage needle. |
Data Presentation
Table 1: Physicochemical and In Vitro Properties of Selected USP7 Inhibitors
| Compound | Molecular Weight ( g/mol ) | LogD at pH 7.4 | In Vitro IC50 (USP7) |
| This compound | 510.05 | Data not available | 0.44 nM[1] |
| FT671 | 557.66 | 3.8 | 0.052 µM |
| P5091 | 371.46 | 3.2 | 4.2 µM |
Table 2: Example In Vivo Pharmacokinetic Parameters of a USP7 Inhibitor in Mice
| Parameter | Value | Units |
| Dose | 50 | mg/kg |
| Route of Administration | Oral (PO) | - |
| Cmax (Peak Plasma Concentration) | Data not available | ng/mL |
| Tmax (Time to Peak Concentration) | Data not available | hours |
| AUC (Area Under the Curve) | Data not available | ng*h/mL |
| Oral Bioavailability (F%) | Data not available | % |
Note: The data in Table 2 are placeholders. Researchers should populate this table with their own experimental data.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage (10 mg/mL)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed for the experiment. For a 10 mg/mL solution, calculate the required mass of this compound and the volume of each vehicle component (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Dissolve this compound in DMSO: Weigh the calculated amount of this compound powder into a sterile tube. Add the required volume of DMSO to create a concentrated stock solution. Vortex thoroughly until the powder is completely dissolved.
-
Add Co-solvent and Surfactant: To the DMSO solution, add the calculated volume of PEG300 and vortex until the solution is homogenous. Then, add the Tween-80 and vortex again.
-
Add Saline: Gradually add the saline to the mixture while continuously vortexing to avoid precipitation.
-
Final Homogenization: If any particulate matter is visible, sonicate the solution for 5-10 minutes until it becomes a clear solution or a uniform suspension.
-
Storage and Use: It is recommended to prepare this formulation fresh on the day of use. If storage is necessary, protect it from light and store at 4°C for a short period. Before administration, bring the formulation to room temperature and vortex thoroughly.
Protocol 2: Pharmacokinetic Study of this compound in Mice
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
Procedure:
-
Animal Dosing: Administer the prepared this compound formulation to a cohort of mice (e.g., n=3-5 per time point) via oral gavage at the desired dose (e.g., 50 mg/kg).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples (approximately 20-50 µL) from each mouse. Common sampling sites include the saphenous vein or submandibular vein. Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
Sample Analysis: Develop and validate a sensitive and specific bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), for the quantification of this compound in plasma.
-
Data Analysis: Plot the mean plasma concentration of this compound versus time. Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC. If an intravenous study is also performed, the absolute oral bioavailability (F%) can be calculated.
Mandatory Visualizations
Signaling Pathway
Caption: USP7 deubiquitinates and stabilizes MDM2, leading to p53 degradation. This compound inhibits this process.
Experimental Workflow
Caption: Iterative workflow for formulation development and in vivo bioavailability assessment.
Troubleshooting Logic
Caption: A logical approach to troubleshooting suboptimal in vivo results with this compound.
References
Cell line-specific responses to USP7-797 treatment
Welcome to the technical support center for USP7-797. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7) with a reported IC50 of 0.5 nmol/L.[1] USP7 is a deubiquitinating enzyme that removes ubiquitin from target proteins, thereby preventing their degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2] By inhibiting USP7, this compound leads to the destabilization of MDM2. This results in the accumulation and increased activity of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[1]
Q2: Is the cellular response to this compound dependent on p53 status?
A2: The primary mechanism of action of USP7 inhibitors like this compound is linked to the stabilization of p53. Therefore, cell lines with wild-type p53 are generally more sensitive to USP7 inhibition. However, USP7 has numerous other substrates involved in critical cellular processes such as DNA repair and cell cycle control. Consequently, some cancer cell lines with mutant or null p53 may still exhibit sensitivity to USP7 inhibitors, suggesting that p53-independent mechanisms can also contribute to their anti-tumor activity.[1]
Q3: What are the potential reasons for resistance to this compound?
A3: Resistance to USP7 inhibitors can emerge through various mechanisms. One identified mechanism is a mutation in the USP7 gene itself, such as the V517F mutation, which can cause steric hindrance and reduce the binding affinity of the inhibitor to USP7. Compensatory upregulation of other deubiquitinating enzymes or alterations in downstream signaling pathways that bypass the effects of p53 stabilization could also contribute to resistance.
Q4: What are the recommended storage and handling conditions for this compound?
A4: For long-term storage, this compound powder should be stored at -20°C or -80°C. Stock solutions, typically prepared in high-purity anhydrous DMSO, should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles. It is advisable to prepare fresh working dilutions for each experiment from the stock solution.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Problem 1: No significant decrease in cell viability is observed after treatment.
-
Possible Cause 1: Cell Line Insensitivity.
-
Explanation: The sensitivity of cancer cell lines to USP7 inhibitors can vary greatly, often depending on their p53 status and other genetic factors.
-
Solution:
-
Confirm the p53 status of your cell line. Wild-type p53 cell lines are generally more sensitive.
-
Perform a dose-response experiment with a wider range of this compound concentrations to determine the IC50 for your specific cell line.
-
Increase the treatment duration, as the cytotoxic effects may take longer to become apparent in some cell lines.
-
As a positive control, test this compound on a cell line known to be sensitive to USP7 inhibition.
-
-
-
Possible Cause 2: Inactive Compound.
-
Explanation: The inhibitor may have degraded due to improper storage or handling.
-
Solution:
-
Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.
-
Validate the activity of your new stock solution on a sensitive positive control cell line.
-
-
Problem 2: Inconsistent results between experimental repeats.
-
Possible Cause 1: Inconsistent Cell Health and Passage Number.
-
Explanation: The physiological state of the cells can significantly impact their response to drug treatment.
-
Solution:
-
Standardize your cell culture conditions. Use cells from a similar low passage number for all experiments.
-
Ensure cells are in the exponential growth phase and have high viability before starting the treatment.
-
-
-
Possible Cause 2: Issues with Compound Dilution and Treatment.
-
Explanation: Variability in the final concentration of the inhibitor or DMSO can lead to inconsistent results.
-
Solution:
-
Prepare fresh serial dilutions of this compound for each experiment.
-
Ensure thorough mixing of the compound in the culture medium.
-
Maintain a consistent final DMSO concentration across all wells, including the vehicle control (ideally ≤ 0.1%).
-
-
Problem 3: Unexpected off-target effects are suspected.
-
Explanation: At higher concentrations, small molecule inhibitors may bind to unintended targets, leading to off-target effects.
-
Solution:
-
Use a Structurally Unrelated USP7 Inhibitor: Repeat key experiments with a different, structurally distinct USP7 inhibitor. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate USP7 expression. If this genetic approach phenocopies the effect of this compound, it confirms an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify direct binding of this compound to USP7 within the cell.
-
Quantitative Data
The following tables summarize the cytotoxic activity of this compound across various cancer cell lines.
Table 1: Cytotoxicity of this compound in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | CC50 (µM) |
| M07e | Hematological | 0.2 |
| OCI-AML5 | Hematological | 0.2 |
| MOLM13 | Hematological | 0.4 |
| MM.IS | Hematological | 0.1 |
| SH-SY5Y | Neuroblastoma | 1.9 |
| CHP-134 | Neuroblastoma | 0.6 |
| NB-1 | Neuroblastoma | 0.5 |
Data sourced from MedchemExpress.[1]
Table 2: Cytotoxicity of this compound in p53-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | CC50 (µM) |
| H526 | - | 0.5 |
| LA-N-2 | - | 0.2 |
| SK-N-DZ | - | 0.2 |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound.
Cell Viability Assay (Resazurin-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
Cell Viability Measurement:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response - variable slope) to determine the IC50 value.
-
Western Blot Analysis of USP7 Substrates
Objective: To assess the effect of this compound on the protein levels of USP7 substrates, such as MDM2 and p53.
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-USP7, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to determine the changes in protein levels. A successful experiment will typically show an increase in p53 levels and a decrease in MDM2 levels with increasing concentrations of this compound.
-
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the interaction between USP7 and its substrates (e.g., MDM2, p53) and how this is affected by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Non-denaturing Co-IP lysis buffer
-
Protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-USP7)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-USP7 antibody or an isotype control IgG overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the potential interacting proteins (e.g., anti-MDM2, anti-p53) and the bait protein (anti-USP7).
-
Visualizations
Signaling Pathway
References
Technical Support Center: Validating Antibody Specificity for USP7 Pathway Proteins in Western Blots
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating antibody specificity for Ubiquitin-Specific Protease 7 (USP7) and its associated pathway proteins in Western blotting applications.
Frequently Asked Questions (FAQs)
Q1: What is USP7 and why is antibody specificity crucial for its study?
A1: Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes by removing ubiquitin from target proteins, thereby regulating their stability and function.[1][2][3] Key substrates of USP7 include the tumor suppressor p53 and its negative regulator MDM2, making it a significant player in cancer biology and a target for drug development.[1][2][4][5] Given its involvement in multiple signaling pathways, including DNA damage response, epigenetic regulation, and immune response, ensuring the specificity of antibodies used to detect USP7 and its pathway members is paramount to obtaining reliable and reproducible experimental results.[1][6][7]
Q2: Which proteins are considered part of the USP7 pathway?
A2: The USP7 pathway is extensive and involves numerous proteins whose stability and function are modulated by USP7. Key members include:
Q3: What are the essential first steps before using a new antibody for a Western blot experiment?
A3: Before proceeding with your experiment, it is crucial to:
-
Consult the antibody datasheet: Pay close attention to the recommended applications, dilutions, and positive control tissues or cell lines suggested by the manufacturer.[10]
-
Perform a literature search: Look for publications that have successfully used the specific antibody you plan to use. This can provide valuable insights into experimental conditions and expected results.[11]
-
Align the immunogen sequence: Use a protein alignment tool (e.g., BLAST) to ensure the immunogen sequence of the antibody does not have high homology with other proteins in your species of interest, which could lead to cross-reactivity.
Q4: What are the recommended positive and negative controls for a USP7 Western blot?
A4: Proper controls are essential for validating your Western blot results.
| Control Type | Description | Recommended Examples |
| Positive Control Lysate | Lysate from a cell line or tissue known to express the target protein.[10] | For USP7: 293T, A431, HeLa, HepG2, MCF-7 cells.[2][12][13] Check datasheets for specific pathway proteins. |
| Negative Control Lysate | Lysate from a cell line or tissue known to not express the target protein.[10] This helps to identify non-specific binding of the antibody. | USP7 knockout (KO) cell lines (e.g., HCT116 USP7 KO) are the gold standard.[14][15] |
| Loading Control | An antibody against a ubiquitously expressed housekeeping protein to ensure equal protein loading across all lanes.[10] | GAPDH, β-actin, or β-tubulin. |
| Secondary Antibody Only Control | A lane containing only the secondary antibody to check for non-specific binding.[10] | Incubate a lane with the secondary antibody alone, without the primary antibody. |
Troubleshooting Guide: Common Western Blot Issues
This guide addresses common problems encountered when performing Western blots for USP7 pathway proteins and provides step-by-step solutions.
Issue 1: Non-Specific Bands
Multiple bands on your blot can obscure results and indicate a lack of antibody specificity.
Potential Causes & Solutions:
| Cause | Solution |
| Primary antibody concentration is too high | Decrease the primary antibody concentration. Perform a titration experiment to determine the optimal concentration.[16][17][18] |
| Secondary antibody cross-reactivity | Ensure the secondary antibody is specific to the host species of the primary antibody. Consider using a pre-adsorbed secondary antibody.[19] |
| Incomplete blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[16][18] |
| Insufficient washing | Increase the number and duration of wash steps. Adding a detergent like Tween-20 to your wash buffer can also help.[17][18] |
| Protein degradation | Prepare fresh samples and always include protease inhibitors in your lysis buffer.[17][20] |
| Target protein has isoforms or post-translational modifications | Consult the literature or databases like UniProt to check for known isoforms or modifications that could result in bands of different molecular weights.[19] |
Issue 2: Weak or No Signal
A faint or absent band for your target protein can be frustrating.
Potential Causes & Solutions:
| Cause | Solution |
| Low primary antibody concentration | Increase the primary antibody concentration or incubation time.[19] Consider incubating overnight at 4°C. |
| Insufficient protein loading | Ensure you are loading an adequate amount of protein (typically 20-30 µg of cell lysate).[17][21] |
| Poor antibody-antigen binding | Check the datasheet for the recommended blocking buffer. Some blocking agents, like milk, can mask certain epitopes. |
| Inefficient protein transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage.[22] |
| Inactive secondary antibody or detection reagent | Use fresh detection reagents and ensure your secondary antibody is active. |
Issue 3: High Background
A dark or splotchy background can make it difficult to see your bands of interest.
Potential Causes & Solutions:
| Cause | Solution |
| Inadequate blocking | Increase blocking time and use a fresh blocking solution.[18][23] |
| Antibody concentration too high | Reduce the concentration of both the primary and secondary antibodies.[18][22] |
| Membrane was allowed to dry out | Ensure the membrane remains wet throughout the incubation and washing steps. |
| Contaminated buffers | Use freshly prepared, filtered buffers. |
Experimental Protocols & Validation Workflows
Protocol 1: Western Blotting for USP7
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[21]
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against USP7 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.[12][21]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[21]
Protocol 2: Antibody Validation using siRNA-mediated Knockdown
-
Cell Seeding: Plate cells (e.g., HCT116 or MCF-7) to be 50-70% confluent at the time of transfection.[8][21]
-
siRNA Transfection: Transfect cells with either a USP7-targeting siRNA or a non-targeting scrambled control siRNA using a suitable transfection reagent.[21]
-
Incubation: Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Cell Lysis and Western Blot: Harvest the cells, prepare lysates, and perform a Western blot as described in Protocol 1.
-
Analysis: A specific antibody should show a significant reduction in the band corresponding to USP7 in the siRNA-treated sample compared to the scrambled control. The levels of downstream targets, such as an increase in p53, can also be assessed.[4]
Visualizing Workflows and Pathways
To further clarify experimental processes and biological relationships, the following diagrams are provided.
Caption: The USP7 deubiquitination pathway.
Caption: Workflow for validating antibody specificity.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HAUSP Antibody | Cell Signaling Technology [cellsignal.com]
- 3. biocompare.com [biocompare.com]
- 4. Proteome Analysis of USP7 Substrates Revealed Its Role in Melanoma Through PI3K/Akt/FOXO and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The USP7 protein interaction network and its roles in tumorigenesis - ePrints Soton [eprints.soton.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - Ubiquitin-specific protease 7 sustains DNA damage response and promotes cervical carcinogenesis [jci.org]
- 9. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Anti-USP7 Antibodies | Invitrogen [thermofisher.com]
- 12. USP7 Polyclonal Antibody (PA5-34911) [thermofisher.com]
- 13. USP7 antibody (26948-1-AP) | Proteintech [ptglab.com]
- 14. Human USP7 (-/-) Knockout Cell Line-HCT116 (CSC-RT0065) - Creative Biogene [creative-biogene.com]
- 15. researchgate.net [researchgate.net]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. arp1.com [arp1.com]
- 18. biossusa.com [biossusa.com]
- 19. bosterbio.com [bosterbio.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. benchchem.com [benchchem.com]
- 22. neobiotechnologies.com [neobiotechnologies.com]
- 23. wildtypeone.substack.com [wildtypeone.substack.com]
Validation & Comparative
A Head-to-Head Comparison of USP7 and MDM2 Inhibitors: Restoring p53 Function in Cancer Therapy
For researchers, scientists, and drug development professionals, the reactivation of the p53 tumor suppressor pathway represents a pivotal strategy in oncology. Two key negative regulators of p53, the E3 ubiquitin ligase MDM2 and the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7), have emerged as critical therapeutic targets. This guide provides a direct comparison of inhibitors targeting these two proteins, with a focus on the representative USP7 inhibitor, USP7-797, and the class of MDM2 inhibitors, supported by experimental data to inform preclinical and clinical research.
The tumor suppressor protein p53 is a crucial guardian of the genome, orchestrating cellular responses to stress, such as DNA damage, by inducing cell cycle arrest, senescence, or apoptosis.[1] In many cancers where p53 remains wild-type, its function is often abrogated by overexpression of its primary negative regulator, MDM2.[2][3] MDM2 acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[4] This interaction is tightly controlled, in part, by USP7, which can deubiquitinate and stabilize both MDM2 and p53.[5][6] However, USP7 exhibits a higher affinity for MDM2, thereby primarily promoting p53 degradation by stabilizing MDM2.[1][7] This intricate relationship makes both MDM2 and USP7 compelling targets for therapeutic intervention to restore p53 activity.
Mechanism of Action: Two Sides of the Same Coin
MDM2 inhibitors and USP7 inhibitors employ distinct mechanisms to achieve the common goal of p53 activation.
MDM2 inhibitors , such as nutlins and their derivatives currently in clinical trials (e.g., idasanutlin, milademetan), are designed to directly block the protein-protein interaction between MDM2 and p53.[2][4][8] By binding to the p53-binding pocket on MDM2, these small molecules prevent MDM2 from targeting p53 for ubiquitination and degradation.[2] This leads to the rapid accumulation of p53, which can then translocate to the nucleus and activate its downstream target genes to induce anti-tumor effects.[9]
USP7 inhibitors , exemplified by the potent and selective compound this compound, function by inhibiting the deubiquitinating activity of USP7.[10][11] This inhibition leads to the destabilization and subsequent degradation of USP7's primary substrate, MDM2.[12][13] The resulting decrease in MDM2 levels liberates p53 from negative regulation, leading to its stabilization, accumulation, and downstream signaling.[10] Interestingly, while USP7 can also deubiquitinate p53 directly, its inhibition predominantly impacts p53 levels through the destabilization of MDM2.[14]
Signaling Pathway and Experimental Workflow
The interplay between p53, MDM2, and USP7 forms a critical regulatory axis in cancer cells. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating inhibitors of this axis.
Caption: The USP7-MDM2-p53 signaling pathway and points of inhibition.
Caption: A typical experimental workflow for evaluating USP7 and MDM2 inhibitors.
Head-to-Head Performance Data
The following tables summarize the available quantitative data for this compound and various MDM2 inhibitors, providing a comparative overview of their potency and efficacy.
Table 1: Biochemical and Cellular Potency
| Inhibitor Class | Compound | Target | IC50 (Biochemical Assay) | Cell Line | p53 Status | CC50/IC50 (Cell-Based Assay) |
| USP7 Inhibitor | This compound | USP7 | 0.5 nM[10] | M07e | Wild-type | 0.2 µM[10] |
| OCI-AML5 | Wild-type | 0.2 µM[10] | ||||
| MOLM13 | Wild-type | 0.4 µM[10] | ||||
| MM.1S | Wild-type | 0.1 µM[10] | ||||
| H526 | Mutant | 0.5 µM[10] | ||||
| LA-N-2 | Mutant | 0.2 µM[10] | ||||
| SK-N-DZ | Mutant | 0.2 µM[10] | ||||
| MDM2 Inhibitor | Nutlin-3a | MDM2-p53 Interaction | ~90 nM | HCT116 | Wild-type | 1-2 µM[9] |
| RG7112 | MDM2-p53 Interaction | 18 nM[9] | SJSA-1 | Wild-type | 0.18 µM[9] | |
| Milademetan (RAIN-32) | MDM2-p53 Interaction | Not specified | Various solid tumors | Wild-type | Not specified | |
| Idasanutlin | MDM2-p53 Interaction | Not specified | MCF-7 | Wild-type | ~10 µM[15] |
Table 2: In Vivo Efficacy in Preclinical Models
| Inhibitor Class | Compound | Cancer Model | Dosing Regimen | Outcome |
| USP7 Inhibitor | This compound | MM.1S xenograft | Dose-dependent | Inhibited tumor growth and prolonged survival[11] |
| MDM2 Inhibitor | Nutlin-3a | Human tumor xenografts | Oral administration | Growth inhibition of tumors[9] |
| RG7112 | SJSA-1 xenograft | 50 mg/kg, oral | Robust p53 activation[9] |
Key Differentiators and Considerations
While both inhibitor classes effectively activate p53, there are noteworthy differences in their broader cellular effects and potential therapeutic applications.
-
Specificity and Off-Target Effects: MDM2 inhibitors are highly specific for the MDM2-p53 interaction.[9] USP7, on the other hand, has multiple substrates involved in various cellular processes, including DNA repair and immune response.[7][16] This raises the possibility of broader biological effects with USP7 inhibitors, which could be advantageous or lead to off-target toxicities.
-
p53-Independent Effects: Some studies suggest that MDM2 has oncogenic functions independent of p53.[3] Inhibitors that solely disrupt the MDM2-p53 interaction may not address these activities. USP7 inhibitors, by promoting MDM2 degradation, could potentially mitigate both p53-dependent and -independent functions of MDM2.
-
Resistance Mechanisms: Resistance to MDM2 inhibitors can arise from mutations in p53.[8] For USP7 inhibitors, resistance could potentially develop through mutations in USP7 itself, as has been observed with the V517F mutation for this compound.[17]
-
Clinical Development: Several MDM2 inhibitors are currently in various stages of clinical trials for a range of solid and hematologic malignancies.[8][18][19] As of now, no USP7 inhibitors have entered clinical trials, though preclinical data remains promising.[20]
Experimental Protocols
Standardized methodologies are essential for the rigorous evaluation of USP7 and MDM2 inhibitors. Below are outlines for key experimental protocols.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., this compound or an MDM2 inhibitor) for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Target Engagement
-
Cell Lysis: Treat cells with the inhibitor for a defined period, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[21]
-
Analysis: Quantify the band intensities to assess changes in protein levels.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the inhibitor (e.g., orally or via intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[22]
Conclusion
Both USP7 and MDM2 inhibitors represent promising therapeutic strategies for cancers with wild-type p53. MDM2 inhibitors are more advanced in clinical development and have a highly specific mechanism of action. USP7 inhibitors, such as this compound, offer the potential for broader anti-cancer activity by targeting a key upstream regulator of MDM2, though their development is at an earlier stage. The choice between these two approaches will depend on the specific cancer type, the genetic background of the tumor, and the potential for combination therapies. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two important classes of p53-reactivating agents.
References
- 1. benchchem.com [benchchem.com]
- 2. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 6. Structural Basis of Competitive Recognition of p53 and MDM2 by HAUSP/USP7: Implications for the Regulation of the p53–MDM2 Pathway | PLOS Biology [journals.plos.org]
- 7. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule MDM2 inhibitors in clinical trials for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. massivebio.com [massivebio.com]
- 19. targetedonc.com [targetedonc.com]
- 20. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Validating the Specificity of USP7-797: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to ensuring data integrity and therapeutic potential. This guide provides a comprehensive comparison of the deubiquitinase (DUB) inhibitor USP7-797 against other DUBs, supported by experimental data and detailed protocols to aid in the validation of its selective activity.
This compound is a potent, orally available, and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7) with a sub-nanomolar IC50.[1] Its mechanism of action involves the inhibition of USP7, which leads to the destabilization of MDM2, a key E3 ubiquitin ligase. This in turn promotes the stabilization and activation of the tumor suppressor p53, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1] Due to the highly conserved nature of the catalytic domain among deubiquitinases, verifying the specificity of an inhibitor is a critical step in its preclinical validation.
Quantitative Comparison of Inhibitor Specificity
| Deubiquitinase | FT671 (% Inhibition at 50 µM) | XL177A (% Inhibition at 1 µM) |
| USP7 | ~100% | 100% |
| USP2 | No significant inhibition | No significant inhibition |
| USP4 | No significant inhibition | No significant inhibition |
| USP5 | No significant inhibition | No significant inhibition |
| USP8 | No significant inhibition | No significant inhibition |
| USP10 | No effect | No significant inhibition |
| USP11 | No significant inhibition | No significant inhibition |
| USP14 | No significant inhibition | No significant inhibition |
| USP15 | No significant inhibition | No significant inhibition |
| USP21 | No significant inhibition | No significant inhibition |
| USP28 | No significant inhibition | No significant inhibition |
| USP47 | No effect | No significant inhibition |
| UCHL1 | No significant inhibition | No significant inhibition |
| UCHL3 | No significant inhibition | No significant inhibition |
| OTUB1 | No significant inhibition | No significant inhibition |
| Other DUBs (Panel of >30) | No significant inhibition | No significant inhibition |
| This table summarizes published selectivity data for FT671 and XL177A as representative examples of highly selective USP7 inhibitors. FT671 was shown to be exclusive for USP7 when tested against a panel of 38 DUBs.[3] XL177A showed complete inhibition of USP7 with no significant activity against 40 other DUBs at a concentration more than 1000-fold its IC50 for USP7.[4] |
Experimental Protocols
To validate the specificity of this compound or other inhibitors, a biochemical assay measuring the enzymatic activity of a panel of DUBs in the presence of the compound is essential. The Ubiquitin-Rhodamine 110 cleavage assay is a widely used, robust method for this purpose.
Ubiquitin-Rhodamine 110 (Ub-Rho110) Deubiquitinase Activity Assay
Principle:
This assay relies on the fluorogenic substrate Ub-Rho110. In its intact form, the rhodamine 110 fluorophore is quenched. Upon cleavage of the amide bond between the C-terminus of ubiquitin and rhodamine 110 by a DUB, the free rhodamine 110 fluoresces, and the increase in fluorescence is directly proportional to the DUB's enzymatic activity.
Materials:
-
Recombinant deubiquitinase enzymes (USP7 and a panel of other DUBs)
-
This compound or other test inhibitors
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader with excitation/emission wavelengths of ~485 nm and ~535 nm, respectively.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the recombinant DUB enzymes to their optimal working concentration in Assay Buffer. The optimal concentration for each DUB should be determined empirically to ensure a linear reaction rate during the assay window.
-
Assay Plate Setup:
-
Add the diluted test inhibitor or DMSO control to the wells of the 384-well plate.
-
Add the diluted DUB enzyme to the wells containing the inhibitor.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add the Ub-Rho110 substrate to all wells to initiate the enzymatic reaction. The final concentration of Ub-Rho110 should be at or below its Km for the respective DUB.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (kinetic read) or at a fixed endpoint.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the kinetic curve) for each well.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value for each DUB.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of USP7's role and the methods to validate its inhibitors, the following diagrams are provided.
Caption: USP7 signaling pathway and the effect of this compound.
Caption: Experimental workflow for DUB inhibitor specificity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
- 4. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Tumor Effects of USP7-797 Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor effects of USP7-797, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The performance of this compound is compared with other notable USP7 inhibitors, supported by experimental data from various cancer models. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.
Introduction to USP7 Inhibition in Oncology
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in cancer therapy due to its critical role in regulating the stability of numerous proteins involved in tumorigenesis.[1][2] USP7's primary oncogenic function is mediated through the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[1][3][4] By inhibiting USP7, MDM2 is destabilized, leading to the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[3][5][6] Beyond the p53-MDM2 axis, USP7 influences other cancer-related pathways, highlighting the multifaceted anti-tumor potential of its inhibition.[3][7] Several small molecule inhibitors of USP7 have been developed, with this compound being a notable example due to its high potency and oral bioavailability.[1]
Comparative Analysis of USP7 Inhibitors
This section compares the in vitro cytotoxicity of this compound with other well-characterized USP7 inhibitors, P5091 and FT671, across a panel of cancer cell lines. The data, summarized from multiple studies, showcases the differential sensitivity of various cancer types to USP7 inhibition.
In Vitro Cytotoxicity Data
Table 1: Comparative IC50/CC50 Values of USP7 Inhibitors in Cancer Cell Lines
| Cancer Type | Cell Line | p53 Status | This compound (µM) | P5091 (µM) | FT671 (µM) |
| Hematological | M07e | Wild-Type | 0.2[5] | - | - |
| Hematological | OCI-AML5 | Wild-Type | 0.2[5] | - | - |
| Hematological | MOLM13 | Wild-Type | 0.4[5] | - | - |
| Multiple Myeloma | MM.1S | Wild-Type | 0.1[5] | ~5-10 | - |
| Neuroblastoma | SH-SY5Y | Wild-Type | 1.9[5] | - | - |
| Neuroblastoma | CHP-134 | Wild-Type | 0.6[5] | - | - |
| Neuroblastoma | NB-1 | Wild-Type | 0.5[5] | - | - |
| Small Cell Lung Cancer | H526 | Mutant | 0.5[5] | - | - |
| Neuroblastoma | LA-N-2 | Mutant | 0.2[5] | - | - |
| Neuroblastoma | SK-N-DZ | Mutant | 0.2[5] | - | - |
Note: Data for P5091 and FT671 in a directly comparable format is limited in the public domain. The provided value for P5091 in MM.1S is an approximation from graphical data in published studies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
USP7-MDM2-p53 Signaling Pathway
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Landscape: A Comparative Guide to Gene Expression Following USP7 Inhibition
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Gene Expression Profiles in Cells Treated with a USP7 Inhibitor Versus a Control Group.
The ubiquitin-specific protease 7 (USP7) has emerged as a compelling target in oncology and other therapeutic areas due to its critical role in regulating the stability of key proteins involved in cell cycle progression and apoptosis. Small molecule inhibitors of USP7, such as USP7-797, have shown promise in preclinical studies. A crucial aspect of understanding the mechanism of action of these inhibitors is to characterize their impact on the global gene expression profile of treated cells. This guide provides a comparative overview of the anticipated transcriptomic changes, a detailed experimental protocol for gene expression analysis, and visual representations of the relevant signaling pathway and experimental workflow.
Comparative Analysis of Gene Expression Profiles
In the absence of a publicly available, quantitative dataset specifically for this compound, this section summarizes the expected key changes in gene expression based on the known mechanism of USP7 inhibition. The primary mechanism of action of USP7 inhibitors is the stabilization of the tumor suppressor protein p53, through the destabilization of its negative regulator, MDM2.[1][2] Consequently, a major transcriptional signature of USP7 inhibition is the upregulation of p53 target genes.
Below is a summary of representative genes anticipated to be differentially expressed following treatment with a USP7 inhibitor compared to a vehicle control. The data is based on a proxy experiment using shRNA-mediated knockdown of USP7 in HEK293T cells (GEO dataset GSE139094), which is expected to yield similar downstream transcriptional effects as a specific inhibitor.
| Gene Symbol | Gene Name | Expected Change in Expression | Biological Function |
| p53 Target Genes | |||
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Upregulated | Cell cycle arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | Upregulated | DNA repair, apoptosis |
| BBC3 (PUMA) | BCL2 Binding Component 3 | Upregulated | Apoptosis |
| PMAIP1 (NOXA) | Phorbol-12-Myristate-13-Acetate-Induced Protein 1 | Upregulated | Apoptosis |
| MDM2 | MDM2 Proto-Oncogene | Upregulated (as a p53 target) | Negative regulator of p53 (feedback loop) |
| Other USP7-Related Genes | |||
| USP7 | Ubiquitin Specific Peptidase 7 | No significant change expected | The target of the inhibitor |
| HDM2 | (Human equivalent of MDM2) | No significant change expected at mRNA level | Protein stability is post-translationally regulated |
Experimental Protocol: RNA Sequencing for Gene Expression Profiling
This protocol outlines a standard procedure for comparing the gene expression profiles of cancer cells treated with a USP7 inhibitor versus a control.
1. Cell Culture and Treatment:
-
Cell Line: Human cancer cell line with wild-type p53 (e.g., HCT116, U2OS).
-
Culture Conditions: Grow cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the USP7 inhibitor (e.g., this compound at a predetermined IC50 concentration) or vehicle control (e.g., DMSO) for 24 hours. Perform the experiment in biological triplicates.
2. RNA Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Homogenize the lysate and proceed with RNA extraction according to the manufacturer's instructions. This typically involves a column-based purification method.
-
Elute the total RNA in RNase-free water.
3. RNA Quality Control:
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Evaluate the integrity of the RNA using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). The RNA Integrity Number (RIN) should be ≥ 8 for high-quality RNA suitable for sequencing.
4. Library Preparation:
-
Use a commercial RNA library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina).
-
Start with 1 µg of total RNA per sample.
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the adenylated cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated library using PCR to enrich for fragments with adapters on both ends and to add index sequences for multiplexing.
5. Library Quality Control and Sequencing:
-
Assess the quality and size distribution of the prepared libraries using a bioanalyzer.
-
Quantify the libraries using qPCR (e.g., KAPA Library Quantification Kit).
-
Pool the indexed libraries in equimolar concentrations.
-
Perform single-end or paired-end sequencing on an Illumina sequencing platform (e.g., NovaSeq, HiSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
6. Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Use a statistical package like DESeq2 or edgeR in R to identify differentially expressed genes between the USP7 inhibitor-treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and gene ontologies that are significantly enriched in the list of differentially expressed genes.
Visualizing the Molecular and Experimental Landscape
Signaling Pathway
Caption: The USP7-p53 signaling pathway.
Experimental Workflow
References
Unveiling the Dichotomy: USP7 Inhibition in p53 Wild-Type vs. p53-Mutant Cancer Cells
A Comparative Analysis of USP7-797's Therapeutic Potential
The ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis. Its intricate relationship with the tumor suppressor p53, a protein frequently mutated in human cancers, places USP7 at a pivotal crossroads in cancer therapy. This guide provides a side-by-side analysis of the effects of the potent and selective USP7 inhibitor, this compound, in p53 wild-type versus p53-mutant cell lines, supported by experimental data and detailed methodologies.
The Central Axis: USP7, MDM2, and p53
In its canonical role, USP7 is a key regulator of the p53-MDM2 pathway.[1][2] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation, thereby keeping its levels in check under normal cellular conditions.[3][4] USP7 deubiquitinates and stabilizes MDM2, which in turn promotes the degradation of p53.[4][5] This creates a negative feedback loop that is often exploited by cancer cells to evade p53-mediated apoptosis and cell cycle arrest.[1]
Inhibition of USP7 disrupts this axis, leading to the degradation of MDM2.[1][2] This liberates p53 from its negative regulator, allowing for its accumulation and the activation of downstream tumor-suppressive pathways.[3][6] This mechanism forms the primary basis for the anti-cancer activity of USP7 inhibitors in p53 wild-type tumors.
However, the landscape is more complex in cancers harboring p53 mutations. While the p53-dependent mechanism is lost, emerging evidence suggests that USP7 inhibition can still exert anti-tumor effects through p53-independent pathways and by potentially destabilizing mutant p53 itself.[7][8]
Comparative Efficacy of this compound
This compound is an orally available and selective inhibitor of USP7 with a reported IC50 of 0.5 nmol/L.[9] Its cytotoxic effects have been evaluated across a panel of cancer cell lines with varying p53 status, revealing a nuanced efficacy profile.
| Cell Line | Cancer Type | p53 Status | This compound CC50 (µM) | Reference |
| p53 Wild-Type | ||||
| SH-SY5Y | Neuroblastoma | Wild-Type | 1.9 | [9] |
| CHP-134 | Neuroblastoma | Wild-Type | 0.6 | [9] |
| NB-1 | Neuroblastoma | Wild-Type | 0.5 | [9] |
| M07e | Blood Cancer | Wild-Type | 0.2 | [9] |
| OCI-AML5 | Blood Cancer | Wild-Type | 0.2 | [9] |
| MOLM13 | Blood Cancer | Wild-Type | 0.4 | [9] |
| MM.1S | Blood Cancer | Wild-Type | 0.1 | [9] |
| p53-Mutant | ||||
| H526 | Cancer | Mutant | 0.5 | [9] |
| LA-N-2 | Neuroblastoma | Mutant | 0.2 | [9] |
| SK-N-DZ | Neuroblastoma | Mutant | 0.2 | [9] |
| SW480 | Colorectal Cancer | Mutant (R273H) | Antiproliferative activity observed | [7] |
| SKBR3 | Breast Cancer | Mutant (R175H) | Antiproliferative activity observed | [7] |
| MDA-MB-468 | Breast Cancer | Mutant (R273H) | Antiproliferative activity observed | [7] |
CC50: 50% cytotoxic concentration
Interestingly, the data indicates that this compound demonstrates potent cytotoxicity in both p53 wild-type and p53-mutant cell lines, with low nanomolar to sub-micromolar CC50 values.[9] This suggests that while the activation of the p53 pathway is a key mechanism in wild-type cells, other p53-independent mechanisms contribute significantly to the anti-tumor effects in mutant contexts.
Signaling Pathways Under USP7 Inhibition
The differential effects of USP7 inhibition in p53 wild-type and p53-mutant cells can be visualized through their respective signaling pathways.
Caption: this compound action in p53 wild-type cells.
In p53 wild-type cells, inhibition of USP7 by this compound leads to the degradation of MDM2, resulting in the accumulation and activation of p53. This, in turn, transcriptionally activates downstream targets like p21, leading to cell cycle arrest and apoptosis.[1][3]
Caption: this compound action in p53-mutant cells.
In p53-mutant cells, the mechanism is less straightforward. Studies have shown that USP7 can also bind to and stabilize mutant p53 proteins.[7] Therefore, USP7 inhibition may lead to the degradation of mutant p53, which can have gain-of-function oncogenic properties.[7] Furthermore, USP7 has a broad range of substrates beyond the p53 axis, including oncoproteins like N-Myc and FOXM1.[8][10] Inhibition of USP7 can lead to the destabilization of these proteins, contributing to anti-tumor activity in a p53-independent manner.
Experimental Protocols
1. Cell Viability Assay
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Seed p53 wild-type (e.g., MCF7, HCT116) and p53-mutant (e.g., SW480, MDA-MB-231) cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-10 µM) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) should be included.
-
Measurement: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the inhibitor concentration to determine the CC50 value.
Caption: Workflow for a cell viability assay.
2. Western Blot Analysis
This technique is used to assess the protein levels of USP7, MDM2, p53, and downstream targets like p21.
-
Cell Lysis: Treat cells with this compound for a specific time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against USP7, MDM2, p53, p21, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Co-Immunoprecipitation (Co-IP)
Co-IP is employed to investigate the interaction between USP7 and its substrates, such as MDM2 or mutant p53.
-
Cell Lysis: Lyse cells treated with or without this compound in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the protein of interest (e.g., anti-USP7) overnight. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the suspected interacting partner (e.g., anti-MDM2 or anti-p53).
Caption: Workflow for Co-Immunoprecipitation.
Conclusion
The selective USP7 inhibitor this compound demonstrates potent anti-cancer activity in both p53 wild-type and p53-mutant cancer cell lines. In p53 wild-type cells, its primary mechanism of action is the disruption of the USP7-MDM2 interaction, leading to p53 stabilization and the induction of apoptosis and cell cycle arrest. In p53-mutant cells, the therapeutic effect is likely driven by a combination of destabilizing mutant p53 and targeting other USP7 substrates critical for tumor cell survival. These findings underscore the broad therapeutic potential of USP7 inhibition and highlight the importance of understanding the underlying p53 status to tailor treatment strategies. Further investigation into the p53-independent mechanisms of USP7 inhibitors will be crucial for expanding their clinical application.
References
- 1. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. USP7 regulates growth and maintains the stemness of p53-mutant colorectal cancer cells via stabilizing of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of USP7 Inhibitors with PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of ubiquitin-specific protease 7 (USP7) inhibitors and poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising therapeutic strategy in oncology. This guide provides a comprehensive comparison of this combination therapy with alternative treatments, supported by experimental data. We delve into the underlying molecular mechanisms, present quantitative data from key preclinical studies, and provide detailed experimental protocols to facilitate further research and development in this area.
Synergistic Cytotoxicity of USP7 and PARP Inhibitors
The synergistic potential of combining USP7 inhibitors with PARP inhibitors has been demonstrated in various cancer cell lines, most notably in prostate cancer. The inhibition of USP7 enhances the sensitivity of cancer cells to PARP inhibitors, leading to a significant reduction in cell viability compared to either agent alone.
Table 1: Synergistic Effect of USP7 Inhibitor (P5091) and PARP Inhibitor (Olaparib) in Prostate Cancer Cells [1][2]
| Cell Line | Treatment | IC50 of Olaparib (B1684210) (μM) | Fold-change in Sensitivity |
| PC3 | Olaparib alone | 15.4 | - |
| Olaparib + 2.5 μM P5091 | 2.01 | 7.7-fold increase | |
| LNCaP | Olaparib alone | 19.7 | - |
| Olaparib + 2.5 μM P5091 | 9.2 | 2.1-fold increase | |
| 22Rv1 | Olaparib alone | 17.9 | - |
| Olaparib + 2.5 μM P5091 | 2.9 | 6.2-fold increase |
IC50 values represent the concentration of a drug required for 50% inhibition of cell viability.
While specific data for the USP7 inhibitor USP7-797 in combination with PARP inhibitors is not yet available in published literature, the data from structurally and functionally similar USP7 inhibitors like P5091 provide a strong rationale for its potential synergistic effects.
Mechanisms of Synergy
The synergistic interaction between USP7 and PARP inhibitors is primarily rooted in their complementary roles in the DNA damage response (DDR) pathway.
Impairment of Homologous Recombination Repair
One of the key mechanisms involves the USP7-mediated regulation of Coiled-Coil Domain Containing 6 (CCDC6), a tumor suppressor protein involved in DNA repair.[1][2] USP7 normally stabilizes CCDC6 by removing ubiquitin tags, preventing its degradation. Inhibition of USP7 leads to the degradation of CCDC6, which in turn impairs the homologous recombination (HR) pathway for DNA double-strand break repair.[1][2] This creates a "BRCAness" phenotype, sensitizing cancer cells to PARP inhibitors, which are particularly effective in HR-deficient tumors.
Caption: USP7 inhibition impairs homologous recombination, sensitizing cells to PARP inhibitors.
Modulation of the FBP1-DNMT1 Axis in Pancreatic Cancer
In pancreatic cancer, a distinct mechanism of synergy has been identified involving Fructose-1,6-bisphosphatase 1 (FBP1) and DNA (cytosine-5)-methyltransferase 1 (DNMT1).[3][4] USP7 deubiquitinates FBP1, preventing its translocation to the nucleus.[3][4] Inhibition of USP7 allows nuclear FBP1 to interact with DNMT1, which in turn traps PARP1 in the chromatin, thereby enhancing the efficacy of PARP inhibitors.[3][4]
Caption: USP7 inhibition in pancreatic cancer enhances PARP inhibitor efficacy via the FBP1-DNMT1 axis.
Comparison with Other PARP Inhibitor Combination Therapies
The combination of USP7 inhibitors with PARP inhibitors offers a targeted approach to inducing synthetic lethality. Below is a comparison with other emerging PARP inhibitor combination strategies.
Table 2: Comparison of PARP Inhibitor Combination Strategies
| Combination Partner | Cancer Type(s) | Rationale | Representative Data |
| USP7 Inhibitor | Prostate, Pancreatic, others | Induces HR deficiency by degrading CCDC6 or modulating the FBP1-DNMT1 axis. | Up to 7.7-fold increase in olaparib sensitivity in prostate cancer cells.[1][2] |
| PI3K Inhibitor | Ovarian, Breast | Downregulates BRCA1/2 expression, inducing a "BRCAness" phenotype. | Combination of olaparib and alpelisib (B612111) showed a 36% overall response rate in platinum-resistant ovarian cancer. |
| Immunotherapy (PD-1/PD-L1 inhibitors) | Ovarian, Breast, Prostate | PARP inhibition increases tumor neoantigen load and upregulates PD-L1, enhancing immune checkpoint blockade efficacy. | Combination of niraparib (B1663559) and pembrolizumab (B1139204) resulted in a 25% response rate in platinum-resistant ovarian cancer, compared to <11% for either agent alone.[5] |
| Chemotherapy (e.g., Platinum agents) | Breast, Ovarian, Lung | Chemotherapy induces DNA damage, which is potentiated by PARP inhibition of DNA repair. | Olaparib with chemotherapy improved progression-free survival in BRCA-mutated breast cancer (7.0 vs 4.2 months). |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and PARP inhibitors, both alone and in combination.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., PC3, LNCaP, 22Rv1)
-
Complete culture medium
-
This compound and PARP inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the PARP inhibitor. Treat the cells with single agents or combinations at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-144 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment and combination. Combination Index (CI) values can be calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Caption: Workflow for the MTT-based cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis following treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and PARP inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat cells with the desired concentrations of this compound, a PARP inhibitor, or the combination for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blot Analysis
This technique is used to measure the levels of key proteins involved in the synergistic mechanism.
Materials:
-
SDS-PAGE equipment
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP7, anti-PARP, anti-CCDC6, anti-γ-H2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Model
This protocol outlines a general framework for evaluating the synergistic efficacy of this compound and a PARP inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel
-
This compound and PARP inhibitor formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells mixed with Matrigel into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, PARP inhibitor alone, and combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. Dosing and schedule should be optimized in preliminary studies.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups to assess for synergistic effects.
Caption: General workflow for an in vivo xenograft study.
References
- 1. The combined effect of USP7 inhibitors and PARP inhibitors in hormone-sensitive and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Deubiquitination of FBP1 by USP7 blocks FBP1–DNMT1 interaction and decreases the sensitivity of pancreatic cancer cells to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deubiquitination of FBP1 by USP7 blocks FBP1-DNMT1 interaction and decreases the sensitivity of pancreatic cancer cells to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The combined effect of USP7 inhibitors and PARP inhibitors in hormone-sensitive and castration-resistant prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Immunological Landscape: A Comparative Analysis of USP7 Inhibitors
For Immediate Release
In the rapidly evolving field of cancer immunotherapy, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target. Its inhibition offers a multi-pronged approach to enhancing anti-tumor immunity. This guide provides a comparative analysis of the immunological effects of prominent USP7 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
Introduction to USP7 and Its Role in Immuno-oncology
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in oncogenesis and immune regulation. By removing ubiquitin tags from its substrates, USP7 prevents their degradation by the proteasome. Key substrates of USP7 with immunological relevance include MDM2 (a negative regulator of the tumor suppressor p53), Foxp3 (a master regulator of regulatory T cells - Tregs), and Tip60 (a histone acetyltransferase involved in Treg function).[1][2]
Inhibition of USP7 can therefore trigger a cascade of anti-tumor immune responses by:
-
Impairing Treg function: Reducing the immunosuppressive tumor microenvironment.[5][6]
-
Reprogramming Macrophages: Shifting tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.[7][8]
-
Modulating PD-L1 Expression: Potentially sensitizing tumor cells to T-cell mediated killing.[4]
This guide will focus on a comparative analysis of the immunological effects of three key USP7 inhibitors: P5091, FT671, and OAT-4828.
Comparative Analysis of Immunological Effects
The following tables summarize the quantitative data on the immunological effects of P5091, FT671, and OAT-4828 based on available preclinical studies.
Table 1: In Vitro Inhibitory Activity
| Inhibitor | Target | IC50 / EC50 / Kd | Cell Line / Assay Conditions | Reference |
| P5091 | USP7 | EC50: 4.2 µM | USP7 enzyme activity assay | [9] |
| USP7 | IC50 range: 6–14 μM | Multiple Myeloma (MM) cell lines | [10] | |
| FT671 | USP7 (catalytic domain) | Kd: 65 nM | Binding to USP7 catalytic domain | [11] |
| USP7 (catalytic domain) | IC50: 52 nM | USP7 catalytic domain activity | [11] | |
| Cell Proliferation | IC50: 33 nM | MM.1S multiple myeloma cells | [12] | |
| OAT-4828 | USP7 | Not explicitly stated | - | [13][14] |
Table 2: Effects on Immune Cell Populations
| Inhibitor | Immune Cell Type | Effect | Quantitative Data | Experimental Model | Reference |
| P5091 | Macrophages (TAMs) | Promotes M1 polarization | M1/M2 ratio increased by a factor of 5.3 | Lewis Lung Carcinoma mouse model | [4] |
| CD8+ T cells | Increased infiltration in tumors | - | Lewis Lung Carcinoma mouse model | [7] | |
| Regulatory T cells (Tregs) | Impairs suppressive function | Almost completely abrogated Treg function in vitro | Murine Treg suppression assay | [15] | |
| FT671 | Regulatory T cells (Tregs) | Destabilizes Foxp3 (inferred) | Not explicitly quantified | - | [3] |
| OAT-4828 | CD8+ T cells | Increased frequency of effector CD8+ T cells | - | CT26 colorectal cancer mouse model | [13] |
| Macrophages | Reduced expression of pro-tumorigenic genes | Dose-dependent reduction of CCL2 and Arg1 | Bone marrow-derived macrophages (BMDMs) | [13] |
Table 3: Effects on Cytokines and Effector Molecules
| Inhibitor | Cytokine/Molecule | Effect | Quantitative Data | Experimental Model | Reference |
| P5091 | IFN-γ, TNF-α, IL-2, IL-5 | Increased levels in TME | - | Lewis Lung Carcinoma mouse model | [7] |
| IL-6 | Decreased levels in TME | - | Lewis Lung Carcinoma mouse model | [7] | |
| OAT-4828 | IFN-γ | Enhanced secretion from CD4+ and CD8+ T cells | - | Activated murine CD4+ and CD8+ T cells | [13] |
| IL-4, IL-13 | Reduced secretion from activated CD4+ T cells | - | Activated murine CD4+ T cells | [13] |
Table 4: In Vivo Anti-Tumor Efficacy in Syngeneic Models
| Inhibitor | Tumor Model | Dosage | Anti-Tumor Effect | Reference |
| P5091 | Lewis Lung Carcinoma | 40 mg/kg (i.p.) | 73% tumor growth inhibition | [7] |
| FT671 | MM.1S Xenograft | 100 mg/kg and 200 mg/kg (oral) | Significant dose-dependent tumor growth inhibition | [11][12] |
| OAT-4828 | CT26 Colorectal Cancer | 25 mg/kg and 100 mg/kg (oral) | 38% and 67% reduction in tumor weight, respectively | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for Graphviz.
Signaling Pathways
Caption: Signaling pathways affected by USP7 inhibitors.
Experimental Workflows
Caption: Key experimental workflows for assessing immunological effects.
Detailed Methodologies
Treg Suppression Assay
Regulatory T cells (Tregs) are isolated from mice and pre-treated with a USP7 inhibitor or a vehicle control for a short duration (e.g., 2 hours). After washing, the Tregs are co-cultured with responder T cells (Teffs) that have been labeled with a proliferation-tracking dye such as CFSE. The suppressive capacity of the Tregs is determined by measuring the proliferation of the Teffs after a few days of co-culture, typically by flow cytometry to analyze the dilution of the CFSE dye.[15] A reduction in the ability of inhibitor-treated Tregs to suppress Teff proliferation indicates efficacy.
Macrophage Polarization Analysis
Bone marrow-derived macrophages (BMDMs) are cultured and polarized towards an M2 phenotype using cytokines like IL-4 and IL-13. These M2-polarized macrophages are then treated with a USP7 inhibitor or vehicle. After treatment, the cells are stained with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers and analyzed by flow cytometry to determine the percentage of cells with each phenotype.[7][8] A shift from a CD206-high to a CD86-high population indicates reprogramming towards an M1 phenotype.
In Vivo Tumor Models
Syngeneic tumor models, such as the Lewis lung carcinoma or CT26 colorectal cancer models in immunocompetent mice, are used to evaluate the in vivo efficacy of USP7 inhibitors. Tumor cells are implanted subcutaneously, and once tumors are established, mice are treated with the USP7 inhibitor or vehicle via an appropriate route of administration (e.g., intraperitoneal or oral). Tumor growth is monitored regularly. At the end of the study, tumors and spleens can be harvested to analyze the immune cell infiltrate (e.g., CD8+ T cells, Tregs, M1/M2 macrophages) by flow cytometry and to measure cytokine levels in the tumor microenvironment.[7][13]
Conclusion
The available data strongly suggest that USP7 inhibitors are a promising class of molecules for cancer immunotherapy. They exert their anti-tumor effects not only by directly targeting tumor cells but also by modulating the tumor microenvironment in several critical ways. P5091, FT671, and OAT-4828 each demonstrate potent anti-tumor activity, with evidence pointing to their ability to impair Treg function, reprogram macrophages, and enhance cytotoxic T cell responses.
While the direct comparative efficacy of these inhibitors requires head-to-head studies, this guide provides a valuable summary of their individual immunological effects based on current literature. Further research will be crucial to fully elucidate the nuanced differences between these compounds and to identify the patient populations most likely to benefit from USP7-targeted therapies. The continued development of potent and selective USP7 inhibitors holds great promise for the future of cancer treatment.
References
- 1. The USP7 protein interaction network and its roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of the transcription factor Foxp3 by the deubiquitinase USP7 increases Treg-cell-suppressive capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Stabilization of the Transcription Factor Foxp3 by the Deubiquitinase USP7 Increases Treg-Cell-Suppressive Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. USP7 targeting modulates anti-tumor immune response by reprogramming Tumor-associated Macrophages in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7 targeting modulates anti-tumor immune response by reprogramming Tumor-associated Macrophages in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molecure.com [molecure.com]
- 14. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ubiquitin-specific Protease-7 Inhibition Impairs Tip60-dependent Foxp3 + T-regulatory Cell Function and Promotes Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Engagement of USP7-797 in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of USP7-797 with other widely used Ubiquitin-Specific Protease 7 (USP7) inhibitors, focusing on methods to validate on-target engagement in a cellular context. The following sections detail experimental protocols and present available data to aid in the selection of the most appropriate compound for your research needs.
Introduction to USP7 and its Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes such as cell cycle progression, DNA damage repair, and apoptosis.[1] A key function of USP7 is its regulation of the p53-MDM2 tumor suppressor pathway. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2] By inhibiting USP7, MDM2 becomes destabilized, leading to the accumulation and activation of p53, which can subsequently induce cell cycle arrest and apoptosis in cancer cells.[3] This makes USP7 a compelling target for cancer therapy.
This compound is a potent and selective inhibitor of USP7.[1] Validating its direct interaction with USP7 within live cells and understanding its downstream consequences are critical steps for its preclinical and clinical development. This guide outlines key experimental approaches to achieve this validation and compares the available data for this compound with that of other known USP7 inhibitors, such as FT671 and P5091.
Comparative Analysis of USP7 Inhibitors
The selection of a suitable USP7 inhibitor is critical for research and therapeutic development. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Biochemical Potency and Cellular Activity of USP7 Inhibitors
| Inhibitor | Target | IC50/EC50 | Assay Type | Reference |
| This compound | USP7 | 0.44 nM (IC50) | Biochemical Assay | [1] |
| Small Cell Lung Cancer Cells | 450 nM (CC50) | Cell Viability Assay | [1] | |
| Multiple Myeloma Cells | 89 nM (CC50) | Cell Viability Assay | [1] | |
| FT671 | USP7 | 52 nM (IC50) | Biochemical Assay | [1] |
| P5091 | USP7 | 4.2 µM (EC50) | Biochemical Assay | [4] |
Table 2: Selectivity Profile of USP7 Inhibitors
| Inhibitor | Selectivity Profile | Reference |
| This compound | High selectivity against a vast panel of DUBs, including USP47. | [1] |
| FT671 | Highly selective for USP7 over other DUBs. | [5] |
| P5091 | Dual inhibitor of USP7 and its closest homolog USP47. | [6] |
Experimental Validation of On-Target Engagement
To rigorously validate the on-target engagement of this compound in live cells, several key experiments are recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement in a cellular environment.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.[7]
Experimental Protocol: CETSA using AlphaLISA
-
Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., HCT116, MM.1S) to 70-80% confluency.
-
Harvest and resuspend cells in fresh culture medium at a density of 1 x 10^7 cells/mL.
-
In a PCR plate, treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (DMSO). Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Heat the PCR plate in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include a non-heated control.
-
Cool the plate to 4°C for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by adding a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the plate at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection with AlphaLISA:
-
Transfer the supernatant to a 384-well ProxiPlate.
-
Add a mixture of anti-USP7 AlphaLISA acceptor beads and biotinylated anti-USP7 antibody, followed by incubation.
-
Add streptavidin-coated donor beads and incubate in the dark.
-
Read the plate using an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.
-
For isothermal dose-response (ITDR-CETSA), plot the signal at a fixed temperature against the inhibitor concentration to determine the EC50 value.[8]
-
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Immunoprecipitation followed by Mass Spectrometry (IP-MS)
IP-MS can identify the direct and indirect interaction partners of USP7 and how these interactions are affected by this compound.[9]
Experimental Protocol: IP-MS
-
Cell Culture and Treatment:
-
Grow cells (e.g., HEK293T) and treat with this compound or DMSO for a specified time (e.g., 6 hours).
-
-
Cell Lysis:
-
Lyse the cells in a suitable IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-USP7 antibody or an isotype control IgG coupled to magnetic beads overnight at 4°C.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in the this compound-treated and control samples.
-
Analyze for changes in the USP7 interactome. A decrease in the interaction of known substrates would suggest on-target activity.
-
References
- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
Reproducibility of Published Findings on USP7-797's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on the mechanism of action of USP7-797, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). The performance of this compound is compared with other well-characterized USP7 inhibitors, supported by experimental data from published literature. This document aims to offer a clear, data-driven overview to aid researchers in evaluating the reproducibility of these findings and in selecting appropriate tool compounds for their studies.
Executive Summary
This compound has been identified as a highly potent, selective, and orally bioavailable allosteric inhibitor of USP7. Its primary mechanism of action involves the degradation of Mouse Double Minute 2 homolog (MDM2), a key negative regulator of the p53 tumor suppressor protein. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells. This guide compiles and compares the available quantitative data for this compound with other notable USP7 inhibitors, namely FT671, P22077, and GNE-6776. While direct head-to-head comparative studies are limited, this guide synthesizes data from various publications to provide a comprehensive overview.
Data Presentation: Quantitative Comparison of USP7 Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other widely studied USP7 inhibitors. It is important to note that the data has been compiled from different publications, and experimental conditions may vary.
Table 1: Biochemical Potency against USP7
| Compound | IC50 (nM) | Assay Substrate | Reference |
| This compound | 0.5 | Ub-AMC | [1] |
| FT671 | 52 | Ub-AMC | [1][2] |
| P22077 | 8010 | Not Specified | [3] |
| GNE-6776 | Micromolar range | Di-ubiquitin | [4] |
Table 2: Cellular Activity of USP7 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| This compound | M07e | Cytotoxicity | CC50 | 0.2 | [1] |
| OCI-AML5 | Cytotoxicity | CC50 | 0.2 | [1] | |
| MOLM13 | Cytotoxicity | CC50 | 0.4 | [1] | |
| MM.1S | Cytotoxicity | CC50 | 0.1 | [1] | |
| H526 | Cytotoxicity | CC50 | 0.5 | [1] | |
| FT671 | MM.1S | Cell Viability | IC50 | Not specified | [2] |
| P22077 | Neuroblastoma cells | Cell Viability | EC50 | 0-20 | [3] |
| GNE-6776 | EOL-1 | Xenograft Growth Inhibition | - | 100-200 mg/kg | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Navigating the Disposal of Pharmaceutical Waste: A Guide to USP <797> and USP <800> Compliance
For Immediate Implementation: Proper disposal of pharmaceutical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and effective management of waste generated during sterile compounding, with a focus on hazardous drugs (HDs). Adherence to these protocols is paramount for protecting healthcare personnel, patients, and the environment.
While United States Pharmacopeia (USP) Chapter <797> provides the foundational standards for maintaining sterility in compounded preparations, it is USP Chapter <800> that specifically outlines the comprehensive requirements for handling hazardous drugs, from receipt to disposal. This document integrates the principles of both chapters to offer a clear and actionable plan for your facility.
Waste Segregation: The First Line of Defense
Proper segregation of pharmaceutical waste at the point of generation is the most critical step in the disposal process. Different types of waste require distinct handling and disposal methods in accordance with federal, state, and local regulations.
Table 1: Hazardous Drug Waste Categorization
| Waste Category | Description | Disposal Container |
| Trace Hazardous (Chemotherapy) Waste | Items contaminated with small amounts of hazardous drugs, such as empty vials, syringes, IV bags, tubing, gloves, and gowns. To be considered "RCRA empty," a container must have held a U-listed hazardous drug and have no more than 3% of its original volume remaining. | Yellow, puncture-resistant containers for sharps. Yellow bags for non-sharp items. Labeled "Trace Chemotherapy Waste" and "Incinerate Only".[1][2][3] |
| Bulk Hazardous (Chemotherapy) Waste | Materials saturated with hazardous drugs, partially used vials, full or partially full IV bags, and materials used to clean up spills. This category also includes P-listed hazardous drug containers that are not triple-rinsed.[1][3] | Black, puncture-resistant containers labeled "Hazardous Waste".[1][3] |
| Non-Hazardous Pharmaceutical Waste | Medications that are not classified as hazardous by NIOSH or the EPA. | Blue and white containers are often used, but container choice can vary by facility and waste management provider. |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with non-hazardous pharmaceuticals. | Red, puncture-resistant sharps containers. |
Procedural Guidance for Disposal
Follow these step-by-step instructions to ensure compliant disposal of all pharmaceutical waste generated in a sterile compounding environment.
Step 1: Point-of-Use Segregation
Immediately after use, discard contaminated materials into the appropriate waste container. Do not transport uncategorized waste.
Step 2: Handling Trace Hazardous Waste
-
Sharps: Dispose of all sharps contaminated with hazardous drugs (e.g., needles, syringes) directly into a yellow, puncture-resistant sharps container.
-
Personal Protective Equipment (PPE): Carefully remove and discard gloves, gowns, and other disposable PPE worn when handling HDs into a yellow waste bag.[4] All PPE worn when handling HDs should be considered contaminated.[4]
-
Empty Containers: Place empty vials, IV bags, and tubing that qualify as "trace" into the yellow waste containers.[1][2]
Step 3: Managing Bulk Hazardous Waste
-
Identification: Identify any waste that meets the criteria for "bulk" hazardous waste. This includes any materials used to clean up a hazardous drug spill.
-
Containment: Place all bulk hazardous waste into a black, puncture-resistant container specifically designated for this purpose.
-
Spill Management: In the event of a hazardous drug spill, utilize a spill kit. All materials used in the cleanup must be disposed of as bulk hazardous waste.[5]
Step 4: Disposal of Non-Hazardous Pharmaceutical Waste
-
Segregation: Keep non-hazardous pharmaceutical waste separate from hazardous waste streams.
-
Containerization: Use designated containers for non-hazardous pharmaceutical waste.
Step 5: Final Disposal Procedures
-
Container Sealing: Once waste containers are full, securely seal them.
-
Labeling: Ensure all containers are clearly labeled with their contents.
-
Storage: Store sealed containers in a designated, secure area away from patient care and compounding areas until they are collected by a licensed hazardous waste management company.[6]
-
Regulatory Compliance: Disposal of all hazardous drug waste must comply with all applicable federal, state, and local regulations.[7][8]
Experimental Protocols
While specific experimental protocols for waste disposal are not typically cited in USP chapters, the following workflow represents the established best practices for handling and disposing of hazardous drug waste in a research or drug development setting.
Workflow for Hazardous Drug Waste Management
Caption: Workflow for Hazardous Drug Waste Management.
This diagram illustrates the critical path for hazardous drug waste from the point of generation through segregation, temporary storage, and final disposal via a licensed waste hauler for incineration.
Signaling Pathways and Logical Relationships
The decision-making process for segregating pharmaceutical waste is a critical logical pathway that ensures safety and compliance.
Caption: Decision Tree for Pharmaceutical Waste Segregation.
This diagram outlines the logical steps for correctly categorizing and segregating different types of pharmaceutical waste to ensure proper handling and disposal.
By implementing these procedures and utilizing the provided visual aids for training and reinforcement, your organization can build a robust and compliant pharmaceutical waste management program, fostering a culture of safety and environmental responsibility.
References
- 1. stericycle.com [stericycle.com]
- 2. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 3. medical-systems.com [medical-systems.com]
- 4. uspnf.com [uspnf.com]
- 5. epcc.edu [epcc.edu]
- 6. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. medprodisposal.com [medprodisposal.com]
Essential Guide to Personal Protective Equipment (PPE) for USP 797 Compliance
This guide provides crucial safety and logistical information for handling sterile preparations in compliance with USP General Chapter <797>. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of compounded sterile preparations (CSPs) and the safety of personnel. The following procedures and data are designed to provide clear, step-by-step guidance for your operational questions.
Personal Protective Equipment (PPE) Requirements
Appropriate PPE is mandatory to minimize the risk of contamination to CSPs and to protect personnel from potential hazards. The specific PPE required depends on the nature of the compounding activities, distinguishing between non-hazardous and hazardous drugs (HDs). When handling HDs, the requirements of USP <800> must also be met.[1][2]
Core PPE Components for Sterile Compounding include:
-
Gowns: Low-lint gowns with sleeves that fit snugly at the wrist and close at the neck are required. For handling HDs, gowns must be resistant to permeability by chemotherapy drugs.[3][4]
-
Gloves: Sterile, powder-free gloves are mandatory. When handling HDs, two pairs of chemotherapy-rated gloves that comply with ASTM D6978 standards are required.[1][2][4] Gloves should be regularly sanitized with sterile 70% isopropyl alcohol (IPA) and changed every 30 minutes during compounding or when compromised.[3][5]
-
Head and Hair Covers: Low-lint head covers that completely contain all hair are necessary. Beard and mustache covers are also required if applicable.[4]
-
Shoe Covers: Low-lint shoe covers are required. When compounding HDs, a second pair of shoe covers should be donned before entering the buffer room.[4]
-
Face Masks and Eye Protection: A face mask is required for all sterile compounding. Eye protection, such as goggles or a face shield, must be worn when there is a risk of splashes or spills, particularly when handling HDs.[3][4]
Cleanroom Environmental Classifications
USP <797> specifies strict environmental controls for sterile compounding areas to minimize the risk of contamination. These areas are classified according to ISO standards for air cleanliness, which define the maximum allowable concentration of airborne particles.[6][7]
| ISO Class | Maximum Particles (≥0.5 µm) per m³ | Compounding Area |
| ISO 5 | 3,520 | Primary Engineering Control (PEC), such as a Laminar Airflow Workbench (LAFW) or Biological Safety Cabinet (BSC) |
| ISO 7 | 352,000 | Buffer Area (room where the PEC is located) |
| ISO 8 | 3,520,000 | Anteroom (area for hand hygiene and garbing) |
Table 1: ISO Classification of Particulate Matter in Room Air for Sterile Compounding.[7]
Procedural Workflows
The following diagrams illustrate the standardized procedures for garbing and disposal of PPE in a USP <797> compliant facility. Adherence to these workflows is critical for maintaining a sterile environment and ensuring personnel safety.
Garbing and Hand Hygiene Protocol
The order of garbing is designed to minimize the transfer of contaminants from less clean to cleaner areas. The following workflow assumes a typical cleanroom layout with an anteroom and a buffer room.
PPE Disposal Plan
Proper disposal of used PPE is essential to prevent the spread of contamination, especially when handling hazardous drugs. Disposal procedures must comply with local, state, and federal regulations.[8]
References
- 1. 503pharma.com [503pharma.com]
- 2. USP 800 | USP [usp.org]
- 3. epcc.edu [epcc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. 2101401.fs1.hubspotusercontent-na1.net [2101401.fs1.hubspotusercontent-na1.net]
- 6. blog.pacelabs.com [blog.pacelabs.com]
- 7. pmeasuring.com [pmeasuring.com]
- 8. content.govdelivery.com [content.govdelivery.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
